Technical Documentation Center

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methoxy-N-methyl-1H-pyrrole-2-carboxamide
  • CAS: 368211-06-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide

Executive Summary In the landscape of modern organic synthesis and drug development, the pyrrole heterocycle represents a privileged pharmacophore found in numerous biologically active natural products and approved thera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the pyrrole heterocycle represents a privileged pharmacophore found in numerous biologically active natural products and approved therapeutics. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (CAS: 368211-06-7) serves as a highly specialized, stable intermediate that bridges the rich chemistry of the pyrrole ring with the exquisite chemoselectivity of Weinreb amides.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, diving deep into the mechanistic causality that makes this compound an indispensable tool for regiocontrolled synthesis. By leveraging the stable tetrahedral metal chelate formed by the N-methoxy-N-methyl moiety, chemists can execute precise nucleophilic acyl substitutions without the risk of over-addition, effectively transforming pyrrole cores into complex ketones and aldehydes [1].

Physicochemical and Structural Profiling

To ensure robust experimental design, it is critical to understand the baseline physicochemical properties of the compound. The following table synthesizes key quantitative data for N-methoxy-N-methyl-1H-pyrrole-2-carboxamide.

PropertyValueSource
IUPAC Name N-methoxy-N-methyl-1H-pyrrole-2-carboxamide[2]
CAS Number 368211-06-7
Molecular Formula C7H10N2O2[2]
Molecular Weight 154.17 g/mol [2]
XLogP3 0.6[2]
Topological Polar Surface Area 45.3 Ų[2]
Physical Form Solid

Mechanistic Causality: The Weinreb Amide Advantage

When standard pyrrole-2-carboxylic acid derivatives (such as esters or acid chlorides) are subjected to organometallic reagents (Grignard or organolithium), the initial ketone product is highly electrophilic. This inevitably leads to a second nucleophilic attack, resulting in a tertiary alcohol.

The strategic integration of the N-methoxy-N-methyl group circumvents this limitation. Upon nucleophilic attack, the methoxy oxygen and the carbonyl oxygen simultaneously coordinate the metal cation (Mg2+ or Li+). This forms a highly stable, five-membered tetrahedral chelate intermediate that persists under standard reaction conditions. The chelate effectively "masks" the reactivity of the newly formed carbon-carbon bond, preventing further nucleophilic addition. The intermediate only collapses to release the desired pyrrole-2-ketone or aldehyde upon targeted aqueous acidic workup [3].

WeinrebMechanism A Pyrrole Weinreb Amide C Tetrahedral Metal Chelate (Stable Intermediate) A->C Nucleophilic Addition B Organometallic (R-MgX / R-Li) B->C Metal Coordination E Pyrrole-2-Ketone C->E Chelate Collapse D Aqueous Acidic Workup (H3O+) D->E Hydrolysis

Mechanistic logic of Weinreb amide chelation and controlled collapse.

Synthetic Methodologies

Protocol A: Direct Amidation via Phosphorus Reagents

Causality & Rationale: Converting pyrrole-2-carboxylic acid to its Weinreb amide traditionally requires harsh acid chloride intermediates. Utilizing a specialized reagent like P[NCH3(OCH3)]3 allows for direct, mild conversion. The reaction is thermodynamically driven by the formation of strong P=O bonds, proceeding with excellent yields even for sterically hindered substrates [4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve pyrrole-2-carboxylic acid (1.0 eq) in anhydrous toluene. Causality: Toluene is selected as a non-polar, high-boiling solvent that favors the kinetics of the phosphorus-mediated coupling while preventing moisture-induced reagent degradation.

  • Reagent Addition: Add P[NCH3(OCH3)]3 (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Elevate the reaction temperature to 60°C and stir for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The disappearance of the highly polar carboxylic acid baseline spot and the emergence of a higher Rf UV-active spot confirms full conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize acidic byproducts. Extract the aqueous layer with EtOAc, wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: De Novo Synthesis via Barton-Zard Reaction

Causality & Rationale: For complex drug development, functionalizing a pre-existing pyrrole ring can lead to regioselectivity issues. The Barton-Zard approach allows for the de novo construction of the pyrrole ring already bearing the Weinreb amide moiety, ensuring absolute regiocontrol for 3,4-disubstituted derivatives [3].

BartonZard A N-methoxy-N-methyl- 2-isocyanoacetamide C Barton-Zard Cyclization A->C B Nitroalkene + Base B->C D Pyrrole Weinreb Amide C->D Ring Closure & Aromatization F Pyrrole-2-carboxaldehyde D->F Controlled Reduction E LiAlH4 Reduction E->F

Barton-Zard de novo synthesis workflow for pyrrole Weinreb amides.

Downstream Applications: Controlled Reduction to Aldehydes

Causality & Rationale: Synthesizing pyrrole-2-carboxaldehydes directly from esters using Lithium Aluminum Hydride (LiAlH4) almost universally results in over-reduction to the corresponding alcohol. The Weinreb amide forms a stable lithium-aluminum chelate that strictly halts the reduction at the tetrahedral intermediate stage [3].

Step-by-Step Methodology:

  • Preparation: Dissolve N-methoxy-N-methyl-1H-pyrrole-2-carboxamide in anhydrous THF and cool to 0°C in an ice bath under argon. Causality: THF stabilizes the organometallic intermediate, and the low temperature suppresses runaway exothermic decomposition.

  • Reduction: Slowly add a standardized solution of LiAlH4 in THF (1.1 eq) dropwise.

  • Validation Checkpoint: Mild hydrogen gas evolution may occur due to trace moisture. The solution typically transitions to a pale yellow color, indicating the formation of the chelate complex. Stir for 1 hour at 0°C.

  • Chelate Collapse & Quench: Carefully quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Causality: Rochelle's salt acts as a bidentate ligand, strongly chelating the aluminum ions. This prevents the formation of an intractable, gelatinous aluminum hydroxide emulsion, ensuring the clean release of the free aldehyde into the organic phase.

  • Isolation: Stir the biphasic mixture vigorously at room temperature for 1–2 hours until two distinct, clear layers form. Extract the aqueous layer with diethyl ether, combine the organic phases, dry over MgSO4, and evaporate to yield the highly pure pyrrole-2-carboxaldehyde.

References

  • National Center for Biotechnology Information. "N-methoxy-N-methyl-1H-pyrrole-2-carboxamide". PubChem. URL:[Link]

  • Coffin, A. R., Roussell, M. A., Tserlin, E., & Pelkey, E. T. "Regiocontrolled Synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones From Pyrrole Weinreb Amides". Journal of Organic Chemistry, 2006. URL:[Link]

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids". Organic Letters, 2009. URL:[Link]

  • Oriental Journal of Chemistry. "Synthesis of Weinreb and their Derivatives (A Review)". Oriental Journal of Chemistry, 2020. URL: [Link]

Sources

Exploratory

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide Introduction N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, a specialized derivative of pyrrole-2-carboxylic acid, is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

Introduction

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, a specialized derivative of pyrrole-2-carboxylic acid, is a prominent member of the Weinreb amide family. These N-methoxy-N-methylamides are exceptionally valuable intermediates in organic synthesis.[1] Their significance lies in their controlled reactivity with organometallic reagents (like Grignard or organolithium reagents) and hydrides to yield ketones and aldehydes, respectively, without the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[2] The stability of the tetrahedral intermediate formed during the reaction is key to this selectivity.[3]

Specifically, N-methoxy-N-methyl-1H-pyrrole-2-carboxamide serves as a direct precursor to pyrrole-2-carboxaldehydes, which are themselves important building blocks for more complex heterocyclic systems.[4] Given its pivotal role as a synthetic intermediate, unambiguous confirmation of its molecular structure is a critical first step in any research and development campaign.

This guide provides a comprehensive, field-proven framework for the complete structure elucidation of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide. We will detail the necessary synthetic considerations and a multi-technique spectroscopic approach, explaining not just the methods but the underlying chemical principles that make this a self-validating analytical system.

Confirmatory Synthesis: The Weinreb Amide Formation

The most direct and reliable synthesis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide involves the coupling of pyrrole-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. A variety of peptide coupling reagents can facilitate this transformation.[2] An alternative robust method involves converting the carboxylic acid to its acid chloride followed by reaction with the hydroxylamine.

A well-established method for directly converting carboxylic acids to Weinreb amides utilizes coupling agents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[1] This approach is often high-yielding and avoids the harsh conditions sometimes required for acid chloride formation.

Protocol 1: Synthesis via an Activated Ester Intermediate

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pyrrole-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Add a suitable coupling agent, for example, N,N'-Carbonyldiimidazole (CDI) (1.1 eq), and stir at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

  • Amine Addition: In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 eq) with a non-nucleophilic base like triethylamine (TEA) or N-methylmorpholine (NMM) (1.3 eq) in anhydrous DCM.

  • Coupling Reaction: Add the neutralized hydroxylamine solution to the activated carboxylic acid solution and stir at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-methoxy-N-methyl-1H-pyrrole-2-carboxamide.

This synthesis provides the material basis for the subsequent, rigorous spectroscopic analysis.

Spectroscopic Verification: A Multi-Faceted Approach

The core of structure elucidation lies in the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create an unassailable confirmation of the target molecule.

I. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for confirming the elemental composition of a molecule. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.[5]

Protocol 2: HRMS Analysis

  • Sample Preparation: Dissolve a small amount of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5]

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. ESI is a soft ionization technique that minimizes fragmentation, making the molecular ion peak easily identifiable.[5]

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Data Analysis: Identify the molecular ion peak and use the accurate mass to calculate the elemental composition.

Expected Data:

ParameterExpected Value
Molecular FormulaC₇H₁₀N₂O₂[6]
Molecular Weight154.17 g/mol [6]
Exact Mass [M]154.07423 Da[6]
Observed Ion (HRMS) [M+H]⁺
Calculated Exact Mass 155.08151 Da

A measured mass within a narrow tolerance (e.g., ± 5 ppm) of the calculated value provides strong evidence for the proposed molecular formula. The fragmentation of pyrrole derivatives can be complex, but HRMS provides the foundational confirmation of the overall composition.[5]

II. Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[7] The bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, the radiation is absorbed, giving rise to a peak in the IR spectrum.

Protocol 3: IR Spectrum Acquisition

  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the compound can be dissolved in a solvent like chloroform (CHCl₃) for solution-phase analysis.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Data:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
Pyrrole N-HStretch~3300-3400 (often broad)Characteristic of the N-H bond in the pyrrole ring.
Aromatic C-HStretch~3100-3150Corresponds to the C-H bonds on the aromatic pyrrole ring.
Aliphatic C-HStretch~2850-2960From the N-CH₃ and O-CH₃ methyl groups.
Amide C=OStretch~1640-1660 Key diagnostic peak. The frequency is lowered from a typical ketone due to resonance with the nitrogen lone pair.
Pyrrole C=CStretch~1500-1580Aromatic ring stretching vibrations.
C-NStretch~1300-1400Stretching vibrations from the amide and pyrrole ring C-N bonds.

The most crucial peak to observe is the strong C=O stretch of the amide, which confirms the presence of the Weinreb amide functionality.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. It provides detailed information about the carbon-hydrogen framework. For N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments will provide a complete structural assignment.

Protocol 4: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strength improves signal dispersion and resolution.[5]

  • Data Processing and Analysis: Process the spectra using appropriate software. Reference the solvent peak, integrate the ¹H signals, and identify the chemical shifts and coupling constants. Analyze the 2D spectra to establish connectivity.

Logical Flow of NMR-Based Structure Elucidation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Final Structure Confirmation H1_NMR ¹H NMR (Proton Count & Environment) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (C-H Connectivity) H1_NMR->HSQC Provides proton shifts C13_NMR ¹³C NMR (Carbon Count & Type) C13_NMR->HSQC Provides carbon shifts Structure Unambiguous Structure of N-methoxy-N-methyl- 1H-pyrrole-2-carboxamide COSY->Structure Confirms pyrrole ring adjacencies HSQC->Structure Assigns protons to specific carbons

Sources

Foundational

The Versatile Building Block: A Technical Guide to N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (CAS 368211-06-7)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrrole Weinreb Amide In the landscape of modern organic synthesis and medicinal chemistry, N-methoxy-N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrole Weinreb Amide

In the landscape of modern organic synthesis and medicinal chemistry, N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, a specialized Weinreb amide, has emerged as a valuable and versatile intermediate. Its strategic importance lies in the stable yet reactive nature of the N-methoxy-N-methyl amide (Weinreb amide) functionality, which allows for the controlled formation of carbon-carbon bonds to produce ketones and aldehydes without the common problem of over-addition that plagues more reactive acylating agents. This attribute, combined with the inherent biological significance of the pyrrole scaffold, makes this compound a sought-after building block in the synthesis of complex molecules, including pharmaceutically active compounds.[1]

The pyrrole ring is a core component of numerous natural products and therapeutic agents, exhibiting a wide range of biological activities.[1] The ability to introduce this moiety in a controlled and predictable manner is therefore of high interest to synthetic and medicinal chemists. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide serves as a stable, crystalline solid that can be readily converted into a variety of functional groups, most notably pyrrole-2-carboxaldehydes, which are themselves important precursors for more elaborate molecular architectures.

This technical guide provides an in-depth overview of the synthesis, characterization, and applications of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is presented below.

PropertyValueSource
CAS Number 368211-06-7
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to yellow powder or crystals
Purity Typically ≥98%
Storage Sealed in a dry, room temperature environment
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Synthesis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

The most direct and common method for the synthesis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide involves a two-step process starting from the commercially available pyrrole-2-carboxylic acid. This approach leverages the well-established conversion of a carboxylic acid to a Weinreb amide via an activated acyl intermediate, typically an acyl chloride.

Part 1: Synthesis of the Acyl Chloride Intermediate

The first step is the conversion of pyrrole-2-carboxylic acid to pyrrole-2-carbonyl chloride. This is a critical activation step. While several chlorinating agents can be employed, oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is preferred for its mild reaction conditions and the volatile nature of its byproducts (CO, CO₂, and HCl), which simplifies purification. The use of thionyl chloride is also a viable option.

Synthesis_Part1

Diagram 1: Activation of Pyrrole-2-carboxylic Acid.

Experimental Protocol: Synthesis of Pyrrole-2-carbonyl Chloride

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pyrrole-2-carboxylic acid.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is added to suspend the acid.

  • Catalyst: A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) is added to the suspension.

  • Reagent Addition: Oxalyl chloride (typically 1.1 to 1.5 equivalents) is dissolved in the anhydrous solvent and added dropwise to the stirred suspension at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas ceases and the reaction is complete, as monitored by thin-layer chromatography (TLC) or the disappearance of the starting material.

  • Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude pyrrole-2-carbonyl chloride, which is often used immediately in the next step without further purification due to its sensitivity to moisture.

Part 2: Formation of the Weinreb Amide

The second step is the nucleophilic acyl substitution reaction between the in situ generated pyrrole-2-carbonyl chloride and N,O-dimethylhydroxylamine hydrochloride. A base, such as triethylamine or pyridine, is required to neutralize the HCl salt of the hydroxylamine and the HCl generated during the reaction.

Synthesis_Part2

Diagram 2: Formation of the Pyrrole Weinreb Amide.

Experimental Protocol: Synthesis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

  • Reaction Setup: A solution of N,O-dimethylhydroxylamine hydrochloride (typically 1.1 to 1.2 equivalents) and a suitable base such as triethylamine (typically 2.2 to 2.5 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is prepared in a separate flask and cooled to 0 °C.

  • Addition: The crude or purified pyrrole-2-carbonyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of the hydroxylamine at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-methoxy-N-methyl-1H-pyrrole-2-carboxamide as a solid.

Spectroscopic Characterization

The structural elucidation of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide are expected to show characteristic signals for the pyrrole ring protons and the N-methoxy and N-methyl groups of the Weinreb amide. An interesting feature of N-methoxy-N-methyl amides, particularly those with steric hindrance near the amide bond, is the potential for restricted rotation around the C-N bond, leading to the observation of rotamers at room temperature. This can result in broadening of the signals for the N-methyl and O-methyl groups, which may resolve into sharp singlets at elevated temperatures.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 9.5br s1HNH (pyrrole)
~6.9 - 7.1m1HH5 (pyrrole)
~6.7 - 6.9m1HH3 (pyrrole)
~6.1 - 6.3m1HH4 (pyrrole)
~3.8s (or br s)3HOCH₃
~3.4s (or br s)3HNCH₃

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~162C=O (amide)
~125C2 (pyrrole)
~122C5 (pyrrole)
~115C3 (pyrrole)
~109C4 (pyrrole)
~61OCH₃
~34NCH₃
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.

Predicted HRMS (ESI+):

  • Calculated for C₇H₁₁N₂O₂ [M+H]⁺: 155.0815

  • Found: Expected to be within 5 ppm of the calculated value.

Applications in Organic Synthesis

The primary utility of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide lies in its role as a precursor to pyrrole-2-carboxaldehydes and 2-acylpyrroles. These transformations are typically achieved through reaction with organometallic reagents or reduction with hydrides.

Applications

Diagram 3: Key Synthetic Transformations.
Synthesis of Pyrrole-2-carboxaldehydes

Reduction of the Weinreb amide with a suitable hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), cleanly affords the corresponding aldehyde. The stable tetrahedral intermediate formed during the reduction prevents over-reduction to the alcohol, a common side reaction with other acylating agents.

Synthesis of 2-Acylpyrroles

Reaction of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide with Grignard reagents (R-MgX) or organolithium reagents (R-Li) provides a straightforward route to 2-acylpyrroles. The chelation of the magnesium or lithium cation by the methoxy and carbonyl oxygen atoms stabilizes the tetrahedral intermediate, preventing the addition of a second equivalent of the organometallic reagent.

Application as a Synthetic Intermediate in Drug Discovery

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide has been cited in the patent literature as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of tetrahydronaphthalene and tetrahydroisoquinoline derivatives that function as estrogen receptor degraders, which are of interest in the treatment of hormone-dependent cancers.[2]

Conclusion

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is a valuable and strategically important building block in organic synthesis. Its facile preparation from pyrrole-2-carboxylic acid and its predictable reactivity make it an excellent choice for the synthesis of pyrrole-2-carboxaldehydes and 2-acylpyrroles. The stability of the Weinreb amide functionality allows for controlled and high-yielding transformations, avoiding common side reactions. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the utility of this versatile intermediate is poised to expand further. This guide provides the foundational knowledge for researchers to confidently incorporate N-methoxy-N-methyl-1H-pyrrole-2-carboxamide into their synthetic strategies.

References

  • Zhao, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(13), 9349–9365. Available at: [Link]

  • PubChem. (n.d.). N-methoxy-N-methyl-1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Srinivas, P., et al. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2012(5), 214-227. Available at: [Link]

  • Crew, A. P., et al. (2018). Tetrahydronaphthalene and tetrahydroisoquinoline derivatives as estrogen receptor degraders. U.S. Patent No. US-2018155322-A1. PubChem. Retrieved from [Link]

Sources

Exploratory

Synthesis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

An In-Depth Technical Guide to the Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of N-methoxy-N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, a valuable synthetic intermediate commonly known as a Weinreb amide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations for the synthesis, the mechanistic underpinnings of the chosen methodology, and a step-by-step experimental procedure. Emphasis is placed on the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide belongs to the class of Weinreb-Nahm amides, which are exceptionally useful intermediates in organic synthesis.[1][2] The primary advantage of a Weinreb amide is its controlled reactivity with organometallic reagents (such as Grignard or organolithium reagents) to yield ketones, or its reduction to form aldehydes.[1][3] Unlike more reactive acylating agents, the tetrahedral intermediate formed upon nucleophilic addition to a Weinreb amide is stabilized by chelation, preventing the common problem of over-addition to form a tertiary alcohol.[1][3]

The pyrrole-2-carboxamide scaffold itself is a recurring motif in numerous biologically active compounds and natural products, including some with anti-TB activity.[4] Therefore, the efficient and reliable synthesis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide provides a crucial building block for the construction of more complex molecular architectures.

This guide will focus on a robust and widely applicable method for the preparation of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, starting from the commercially available 1H-pyrrole-2-carboxylic acid.

Synthetic Strategy: The Path to a Stable Intermediate

The core of the synthesis is the formation of an amide bond between 1H-pyrrole-2-carboxylic acid and N,O-dimethylhydroxylamine. Direct amidation of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is paramount. Several strategies exist for this activation, including:

  • Conversion to the acyl chloride: This is a classic and effective method. Reagents such as oxalyl chloride or thionyl chloride can be used to convert the carboxylic acid to the more reactive acyl chloride, which readily reacts with N,O-dimethylhydroxylamine.

  • Use of peptide coupling reagents: A vast array of modern coupling reagents developed for peptide synthesis can be applied to the formation of Weinreb amides.[5][6] These reagents, such as HATU, HBTU, or EDC, facilitate the direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base. This approach often offers mild reaction conditions and high yields.

  • In situ activation: Methods involving the formation of other activated intermediates, such as N-acylbenzotriazoles, have also been successfully employed for Weinreb amide synthesis.[5][7]

For this guide, we will focus on the use of a standard peptide coupling reagent, as it represents a balance of efficiency, mild conditions, and broad applicability.

Reaction Pathway Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Pyrrole-2-carboxylic_Acid 1H-Pyrrole-2-carboxylic Acid Weinreb_Amide N-methoxy-N-methyl- 1H-pyrrole-2-carboxamide Pyrrole-2-carboxylic_Acid->Weinreb_Amide 1. N_O_dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N_O_dimethylhydroxylamine_HCl->Weinreb_Amide 2. Coupling_Reagent Peptide Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Weinreb_Amide Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Weinreb_Amide Neutralization Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Weinreb_Amide Medium caption Figure 1: General Synthetic Scheme Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1. Add 1H-pyrrole-2-carboxylic acid to a flame-dried flask under N2 B 2. Dissolve in anhydrous DMF A->B C 3. Add N,O-dimethylhydroxylamine HCl and HATU B->C D 4. Cool to 0°C C->D E 5. Add DIPEA dropwise D->E F 6. Stir at room temperature (4-12h) E->F G 7. Dilute with EtOAc F->G H 8. Aqueous washes (NaHCO3, H2O, Brine) G->H I 9. Dry over MgSO4 H->I J 10. Concentrate in vacuo I->J K 11. Purify by column chromatography J->K L Pure N-methoxy-N-methyl- 1H-pyrrole-2-carboxamide K->L caption Figure 2: Step-by-step experimental workflow.

Sources

Foundational

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-methoxy-N-methyl-1H-pyrrole-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism and Application of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, a specialized derivative of the pyrrole scaffold, represents a cornerstone intermediate in modern synthetic chemistry. Its primary significance lies not in its intrinsic biological activity, but in its function as a Weinreb-Nahm amide, a highly efficient and selective acylating agent. This guide elucidates the core mechanism of action of this compound within the context of the Weinreb Ketone Synthesis, detailing the chemical principles that prevent common synthetic pitfalls such as over-addition. Furthermore, we explore its critical role as a precursor in the development of potent therapeutic agents, particularly in the synthesis of pyrrole-2-carboxamide derivatives that target the essential mycobacterial protein MmpL3, a frontier in the treatment of tuberculosis. This document provides both the mechanistic underpinnings and practical, field-proven protocols for its synthesis and application, offering a comprehensive resource for professionals in chemical and pharmaceutical research.

Part 1: The Chemical Mechanism of Action: A Weinreb-Nahm Amide

The defining feature of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is the N-methoxy-N-methylamide moiety, commonly known as a Weinreb-Nahm amide. This functional group provides a reliable and high-yield pathway for the synthesis of ketones and aldehydes from carboxylic acid derivatives, a transformation that is otherwise fraught with challenges.[1][2]

The Challenge of Over-Addition in Acylation Reactions

Traditional methods for synthesizing ketones, such as the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to acid chlorides or esters, are often plagued by low yields.[2][3] The ketone product formed after the first nucleophilic addition is itself highly reactive towards the organometallic reagent.[2] This leads to a second addition, or "over-addition," which produces a tertiary alcohol as an undesired byproduct. Controlling the stoichiometry is often insufficient to prevent this outcome.[1]

The Weinreb-Nahm Mechanism: Preventing Over-Addition

The Weinreb-Nahm amide elegantly circumvents the problem of over-addition through the formation of a stable tetrahedral intermediate.[1][3] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this method has become a standard in organic synthesis.[1]

The mechanism proceeds as follows:

  • Nucleophilic Attack: An organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of the Weinreb-Nahm amide.

  • Formation of a Stable Chelate: The resulting tetrahedral intermediate is stabilized by chelation. The oxygen atom of the N-methoxy group coordinates with the metal cation (e.g., MgX⁺ or Li⁺), forming a stable five-membered ring.[1][2]

  • Low-Temperature Stability: This chelated intermediate is stable at low reaction temperatures and does not collapse to a ketone.[1] This stability is the key to the method's success; it effectively "protects" the carbonyl from a second nucleophilic attack.

  • Hydrolytic Workup: Upon aqueous acidic workup, the stable chelate is hydrolyzed, collapsing the intermediate to cleanly furnish the desired ketone in high yield.[2]

The following diagram illustrates this pivotal mechanism:

Weinreb_Mechanism Figure 1: Weinreb Ketone Synthesis Mechanism cluster_intermediate Stable Tetrahedral Intermediate R1 Pyrrole-C(=O)N(Me)OMe (Weinreb Amide) I1 Pyrrole-C(O⁻)(R')-N(Me)OMe R1->I1 Nucleophilic Attack R2 R'-M (Organometallic Reagent) Workup H₃O⁺ (Aqueous Workup) I1->Workup Hydrolysis I2 M⁺ I2->I1 Chelation P1 Pyrrole-C(=O)R' (2-Acylpyrrole Ketone) Workup->P1 Product Formation P2 MeONHMe·HCl Drug_Dev_Workflow Figure 2: Drug Development Workflow Start 1H-Pyrrole-2-carboxylic Acid Weinreb N-methoxy-N-methyl- 1H-pyrrole-2-carboxamide Start->Weinreb Amidation Acylation Weinreb Ketone Synthesis (with R-MgBr) Weinreb->Acylation Intermediate Substituted 2-Acylpyrrole Acylation->Intermediate Derivatization Further Derivatization & SAR Studies Intermediate->Derivatization Final Potent Pyrrole-2-carboxamide MmpL3 Inhibitor Derivatization->Final Target Target: MmpL3 Protein in M. tuberculosis Final->Target Inhibition

Sources

Exploratory

The Pyrrole-2-Carboxamide Pharmacophore: A Technical Guide on Biological Activity and Mechanism of Action

Executive Summary The pyrrole-2-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by its unique hydrogen-bonding capabilities and modular fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole-2-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by its unique hydrogen-bonding capabilities and modular functionalization sites, this core structure serves as a foundation for developing potent therapeutics across multiple disease areas. This whitepaper provides an in-depth mechanistic analysis of pyrrole-2-carboxamide derivatives, detailing their specific biological activities—ranging from targeted anti-mycobacterial action (MmpL3 inhibition) to broad-spectrum antimicrobial, antibiofilm, and dual anticancer/antiviral efficacies.

As drug development professionals, understanding the causality behind structural modifications and their resulting pharmacodynamic effects is critical. This guide synthesizes structure-activity relationship (SAR) insights with self-validating experimental protocols to accelerate the translation of these novel derivatives from bench to clinic.

Structural Rationale and Pharmacophore Design

The intrinsic value of the pyrrole-2-carboxamide core lies in its dual capacity to act as both a hydrogen bond donor and acceptor. The pyrrole NH and the carboxamide NH/C=O form a tight, directional hydrogen-bonding network crucial for target protein engagement.

When designing these molecules, the choice of substituents dictates the biological target:

  • Electron-Withdrawing Groups (EWGs): Halogenation (e.g., fluorophenyl or chlorophenyl groups) on the pyrrole ring increases the acidity of the pyrrole NH, strengthening target interactions and improving metabolic stability [1].

  • Lipophilic Tails: The addition of bulky, lipophilic groups (such as adamantyl or cyclohexyl moieties) to the carboxamide nitrogen enhances membrane permeability, a strict requirement for penetrating the lipid-rich mycobacterial cell envelope [1].

Anti-Mycobacterial Activity: Targeting MmpL3

The most significant recent breakthrough for pyrrole-2-carboxamides is their potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis. These derivatives specifically target Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transporter responsible for shuttling trehalose monomycolate (TMM) to the periplasm for cell wall synthesis [1].

Mechanistic Pathway

By occupying the S4 binding pocket of MmpL3, pyrrole-2-carboxamides halt TMM transport. This causes a lethal intracellular accumulation of TMM and a complete cessation of mycolic acid integration into the cell wall, leading to rapid mycobacterial cell death [1].

MmpL3_Pathway A Pyrrole-2-Carboxamide (Inhibitor) B MmpL3 Transporter (Inner Membrane) A->B Binds S4 Pocket C Trehalose Monomycolate (TMM) Transport B->C Inhibits D Mycolic Acid Biosynthesis Blocked C->D Prevents E Mycobacterial Cell Death D->E Leads to

Mechanism of pyrrole-2-carboxamides inhibiting MmpL3 and mycolic acid biosynthesis.

Experimental Protocol: [14C] Acetate Metabolic Labeling Assay

To definitively validate that a compound targets MmpL3, we employ a [14C] acetate metabolic labeling assay. Because mycolic acids are long-chain fatty acids synthesized from acetate precursors, introducing radiolabeled [14C] acetate provides a quantifiable, self-validating readout of lipid synthesis rates. If MmpL3 is inhibited, autoradiography will reveal an accumulation of TMM and an absence of trehalose dimycolate (TDM).

Step-by-Step Methodology:

  • Culture Preparation: Grow M. smegmatis or M. tuberculosis to mid-logarithmic phase (OD600 ≈ 0.4–0.5) in Middlebrook 7H9 broth.

  • Inhibitor Treatment: Expose the cultures to the pyrrole-2-carboxamide derivative at 1×, 5×, and 10× MIC for 2 hours. Causality: A 2-hour pre-incubation ensures the compound has penetrated the cell envelope and engaged the MmpL3 target before labeling begins.

  • Radiolabeling (Pulse): Add 1 μCi/mL of [1,2-14C] acetate to the culture and incubate for an additional 2 hours.

  • Lipid Extraction: Harvest cells via centrifugation. Extract total lipids using a chloroform/methanol/water (10:10:3, v/v/v) biphasic system.

  • TLC Separation & Autoradiography: Resolve the extracted lipids on silica gel Thin Layer Chromatography (TLC) plates using a chloroform/methanol/water (20:4:0.5) solvent system. Visualize the radiolabeled lipids using a phosphorimager.

Workflow S1 Culture M. smegmatis S2 Add Pyrrole-2- Carboxamide S1->S2 S3 Pulse with [14C] Acetate S2->S3 S4 Extract Lipids S3->S4 S5 TLC & Autoradiography Analysis S4->S5

Step-by-step workflow for the [14C] acetate metabolic labeling assay in mycobacteria.

Broad-Spectrum Antimicrobial and Antibiofilm Efficacy

Beyond mycobacteria, 4-phenylpyrrole-2-carboxamides and marine-derived oroidin analogues (dibromopyrrole-2-carboxamides) exhibit potent broad-spectrum activity against Gram-negative pathogens (e.g., E. coli, P. aeruginosa) [2]. In silico docking studies suggest these derivatives interfere with UDP-N-acetylenolpyruvylglucosamine reductase and DNA gyrase, disrupting both cell wall integrity and DNA supercoiling [4].

Experimental Protocol: Broth Microdilution Assay (CLSI Standards)

To establish the minimum inhibitory concentration (MIC), the broth microdilution protocol is utilized. The causality behind choosing this over agar diffusion is the precise control of compound concentration in a liquid medium, ensuring uniform exposure and reproducible pharmacodynamic profiling.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the pyrrole-2-carboxamide derivative (ranging from 64 μg/mL to 0.015 μg/mL).

  • Incubation & Readout: Incubate at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

Dual Anticancer and Antiviral Activity

Recent structural expansions have fused the pyrrole-2-carboxamide core with tricyclic systems, yielding arylpiperazinyl-benzocycloheptapyrrole-carboxamides. These complex derivatives demonstrate a remarkable dual-action profile: they exhibit high cytotoxicity against melanoma, leukemia, and renal cancer cell lines, while simultaneously displaying antiviral activity against RNA viruses like SARS-CoV-2 and Zika virus [3].

The anticancer mechanism is primarily driven by Topoisomerase I inhibition, which induces DNA strand breaks and subsequent apoptosis in rapidly dividing tumor cells.

Anticancer_Antiviral Core Arylpiperazinyl- Benzocycloheptapyrrole Topo Topoisomerase I Inhibition Core->Topo Anticancer Viral Viral Replication Interference Core->Viral Antiviral Apop Apoptosis in Melanoma/Leukemia Topo->Apop Clear Reduced Viral Load (SARS-CoV-2 / ZIKV) Viral->Clear

Dual mechanism of benzocycloheptapyrrole-carboxamides in cancer and viral infection.

Quantitative Data Summary & SAR Insights

The table below summarizes the biological efficacy of key pyrrole-2-carboxamide derivatives across different therapeutic indications.

Compound Class / DerivativePrimary Target / OrganismKey Biological ActivityReference
Compound 32 (Fluorophenyl-pyrrole-2-carboxamide)M. tuberculosis (MDR/XDR strains)MIC < 0.016 μg/mL (MmpL3 Inhibitor)Zhao et al. [1]
Compound 5c (4-phenylpyrrole-2-carboxamide)E. coli & P. aeruginosaMIC = 6.05 μg/mL (Broad-spectrum)Mane et al. [2]
Derivative 1 (Benzocycloheptapyrrole-carboxamide)MALME-3M (Melanoma Cell Line)GI50 = 1.54 μM (Topoisomerase I Inhibitor)Murineddu et al. [3]
Derivative 13 (Benzocycloheptapyrrole-carboxamide)SARS-CoV-2Selectivity Index = 150.00 (Antiviral)Murineddu et al. [3]
Structure-Activity Relationship (SAR) Causality

A critical rule in optimizing these derivatives is understanding the context-dependent nature of the pyrrole nitrogen.

  • In anti-TB drug design: The pyrrole-2-carboxamide NH groups are strictly required for hydrogen bonding within the S4 pocket of the MmpL3 transporter. N-methylation of the pyrrole ring abolishes this H-bond donor capacity, resulting in a catastrophic 50-fold drop in activity [1].

  • In antibiofilm drug design: Conversely, in oroidin analogues targeting Gram-negative biofilms, N-methylation increases lipophilicity, which directly enhances outer membrane penetration and boosts antibiofilm efficacy [2].

This dichotomy highlights the necessity of target-specific structural tuning when working with the pyrrole-2-carboxamide scaffold.

References

  • Zhao, H., et al. (2022). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis." Journal of Medicinal Chemistry, 65(15), 10534-10553. URL:[Link]

  • Mane, Y. D., et al. (2020). "Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides." Biomedical Journal of Scientific & Technical Research, 29(4). URL:[Link]

  • Murineddu, G., et al. (2025). "Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities." Molecules, 30(20), 4052. URL:[Link]

  • Rusu, A., et al. (2024). "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." International Journal of Molecular Sciences, 25(23), 12873. URL:[Link]

Foundational

N-Methoxy-N-Methyl-1H-Pyrrole-2-Carboxamide: Structural Dynamics, Synthetic Methodologies, and Downstream Applications

Executive Summary In modern synthetic and medicinal chemistry, the precise construction of functionalized pyrrole architectures is paramount. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (CAS: 368211-06-7) serves as a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic and medicinal chemistry, the precise construction of functionalized pyrrole architectures is paramount. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (CAS: 368211-06-7) serves as a highly specialized Weinreb amide building block. By bridging the inherent electron-rich reactivity of the pyrrole core with the controlled acylating power of the N-methoxy-N-methylamide moiety, this compound enables the chemoselective synthesis of pyrrole-2-carboxaldehydes and 2-acylpyrroles without the risk of over-addition commonly observed with standard esters or acyl chlorides[1]. This technical guide explores the physicochemical profile, mechanistic advantages, and validated experimental protocols for synthesizing and utilizing this critical intermediate.

Physicochemical Profiling

Understanding the baseline properties of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is essential for optimizing reaction conditions, particularly regarding solubility and purification strategies. The compound typically presents as a solid and is stable under standard laboratory conditions.

PropertyValueSource
IUPAC Name N-methoxy-N-methyl-1H-pyrrole-2-carboxamide[2]
CAS Number 368211-06-7
Molecular Formula C₇H₁₀N₂O₂[2]
Molecular Weight 154.17 g/mol [2]
Physical Form Solid (White to yellow powder/crystals)
Topological Polar Surface Area 45.3 Ų[2]
Storage Conditions Sealed in dry, room temperature

Mechanistic Insights: The Weinreb Amide Advantage

The fundamental challenge in synthesizing ketones or aldehydes directly from carboxylic acid derivatives using organometallic reagents (e.g., Grignard or organolithium reagents) is the prevention of a second nucleophilic attack, which yields a tertiary alcohol.

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide circumvents this via the Weinreb ketone synthesis mechanism . When an organometallic reagent attacks the carbonyl carbon, the presence of the N-methoxy oxygen allows for the formation of a highly stable, five-membered cyclic metal chelate. This tetrahedral intermediate is thermodynamically trapped and resists collapse until it is intentionally destroyed during acidic aqueous workup. The causality here is strictly structural: the bidentate coordination of the metal (typically Mg²⁺ or Li⁺) by the carbonyl oxygen and the methoxy oxygen physically locks the intermediate, preventing the expulsion of the leaving group and subsequent over-addition.

WeinrebMechanism A Weinreb Amide (Pyrrole-2-carboxamide) C 5-Membered Cyclic Metal Chelate A->C Nucleophilic Attack B Organometallic Reagent (R-MgX or R-Li) B->C Bidentate Coordination D Acidic Aqueous Workup (H3O+) C->D Stable Intermediate (Prevents Over-addition) E 2-Acylpyrrole (Ketone Product) D->E Collapse & Protonation

Mechanism of Weinreb Amide Chelation and Controlled Ketone Formation.

Synthetic Methodologies

The synthesis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide can be approached via two primary strategic vectors:

  • Direct Amidation of Pyrrole-2-Carboxylic Acid: This is the most direct route. It involves the activation of pyrrole-2-carboxylic acid using coupling reagents (e.g., CDI, EDC/HOBt, or modern phosphonium reagents like P[NCH₃(OCH₃)]₃) followed by displacement with N,O-dimethylhydroxylamine hydrochloride[3]. The use of mild bases (like DIPEA or Et₃N) is critical to liberate the free hydroxylamine in situ.

  • Barton-Zard Annulation: For highly substituted pyrrole derivatives, a de novo ring synthesis is preferred. The Barton-Zard reaction between N-methoxy-N-methyl-2-isocyanoacetamide and α-nitroalkenes directly yields the functionalized pyrrole Weinreb amide[1]. This method provides exceptional regiocontrol for 3,4-disubstituted variants.

Once synthesized, the compound is primarily subjected to hydride reduction (using LiAlH₄ to yield pyrrole-2-carboxaldehydes) or carbon-nucleophile addition (using Grignard reagents to yield ketones)[1].

SyntheticWorkflow P2C Pyrrole-2-carboxylic acid Coupling Activation & Amidation (CDI + HN(OMe)Me·HCl) P2C->Coupling Weinreb N-methoxy-N-methyl-1H- pyrrole-2-carboxamide Coupling->Weinreb 85-95% Yield LiAlH4 Reduction (LiAlH4, THF, 0°C) Weinreb->LiAlH4 Grignard Nucleophilic Addition (R-MgX, THF, 0°C) Weinreb->Grignard Aldehyde Pyrrole-2-carboxaldehyde LiAlH4->Aldehyde Chemoselective Ketone 2-Acylpyrrole Grignard->Ketone No over-addition

Synthetic Workflow for N-methoxy-N-methyl-1H-pyrrole-2-carboxamide and Downstream Derivatization.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize protocols that incorporate built-in validation steps. The following methodologies are designed to provide immediate physical feedback to the operator, ensuring high-fidelity synthesis.

Protocol A: Synthesis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide via CDI Activation

Rationale: 1,1'-Carbonyldiimidazole (CDI) is selected over standard carbodiimides (like DCC) because its byproduct (imidazole) is water-soluble and easily removed during workup, preventing the notorious purification issues associated with dicyclohexylurea.

Step-by-Step Methodology:

  • Activation: To a flame-dried round-bottom flask under N₂, add pyrrole-2-carboxylic acid (1.0 equiv) and anhydrous THF (0.2 M). Add CDI (1.2 equiv) portion-wise at 0 °C.

    • Self-Validation: Observe immediate effervescence. The evolution of CO₂ gas confirms the formation of the reactive acyl imidazole intermediate. Stir at room temperature until gas evolution ceases (approx. 1 hour).

  • Amidation: Cool the mixture back to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

    • Causality: DIPEA is required to neutralize the hydrochloride salt, liberating the nucleophilic free amine.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar carboxylic acid (baseline) will convert to the less polar Weinreb amide.

  • Workup & Isolation: Concentrate the THF in vacuo. Redissolve the residue in EtOAc.

    • Wash with 1M HCl (3x) to remove imidazole and unreacted DIPEA/hydroxylamine.

    • Wash with saturated aqueous NaHCO₃ (2x) to deprotonate and extract any unreacted pyrrole-2-carboxylic acid into the aqueous layer.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the title compound as a solid.

Protocol B: Chemoselective Reduction to Pyrrole-2-carboxaldehyde

Rationale: Lithium aluminum hydride (LiAlH₄) is a harsh reducing agent, but the Weinreb amide's unique chelation property allows it to stop precisely at the aldehyde oxidation state[1].

Step-by-Step Methodology:

  • Setup: Dissolve N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (1.0 equiv) in anhydrous THF (0.1 M) under N₂ and cool to 0 °C in an ice bath.

  • Reduction: Slowly add a 1.0 M solution of LiAlH₄ in THF (1.1 equiv) dropwise.

    • Causality: Maintaining 0 °C is critical. Elevated temperatures provide enough thermal energy to break the stable 5-membered metal chelate, which would lead to over-reduction to the primary alcohol.

  • Quench (Fieser-Fieser Method): After 1 hour (verify completion by TLC), quench the reaction strictly at 0 °C using the n : n : 3n rule to prevent emulsions. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O.

    • Self-Validation: The solution will transition from a grey suspension to a crisp, white, granular precipitate of aluminum salts, leaving a clear organic supernatant.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate to afford the pure pyrrole-2-carboxaldehyde.

References

  • Sigma-Aldrich Product Specification: N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide. Sigma-Aldrich.

  • PubChem Compound Summary: N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (CID 10931649). National Center for Biotechnology Information. 2

  • Coffin, A. R., et al. (2006): Regiocontrolled Synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones From Pyrrole Weinreb Amides. Journal of Organic Chemistry, 71(17), 6678-6681. 1

  • Niu, T., et al. (2009): A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11, 4474-4477. 3

Sources

Exploratory

N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide: A Strategic Weinreb Amide in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and complex natural product synthesis, the precise construction of carbon-carbon bonds without over-alkylation is a paramount challenge. N-methoxy-N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and complex natural product synthesis, the precise construction of carbon-carbon bonds without over-alkylation is a paramount challenge. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (CAS: 368211-06-7) serves as a highly specialized Weinreb amide that bridges the gap between simple pyrrole building blocks and complex 2-acylpyrrole scaffolds.

By leveraging the unique chelating properties of the N,O-dimethylhydroxylamine moiety, this compound allows researchers to synthesize ketones via organometallic addition with absolute stoichiometric control. Furthermore, it has emerged as a robust directing group for transition-metal-catalyzed C-H functionalization. This whitepaper provides an in-depth mechanistic analysis, self-validating synthesis protocols, and downstream application workflows tailored for drug development professionals.

Chemical Profiling & Quantitative Data

Understanding the physical and chemical baseline of the substrate is critical for reaction design, particularly regarding solubility and stability during purification.

Table 1: Physicochemical Properties

Property Value
IUPAC Name N-methoxy-N-methyl-1H-pyrrole-2-carboxamide
CAS Number 368211-06-7
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Physical Form White to yellow powder or crystals

| Target Purity | ≥98% |

Data sourced from Sigma-Aldrich and PubChem 1[1].

Mechanistic Causality: The Weinreb Amide Advantage

Why Not Use an Acid Chloride or Ester?

When standard acyl derivatives (like esters or acid chlorides) are reacted with Grignard (R-MgX) or organolithium (R-Li) reagents, the initial tetrahedral intermediate is unstable. It rapidly collapses to form a ketone, which is immediately attacked by a second equivalent of the organometallic reagent, yielding an unwanted tertiary alcohol.

The Chelation-Control Mechanism

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide circumvents this via chelation control . When the nucleophile attacks the carbonyl carbon, the oxygen atom of the methoxy group and the negatively charged carbonyl oxygen simultaneously coordinate to the metal cation (Mg²⁺ or Li⁺).

  • Causality: This bidentate coordination forms a highly stable, rigid five-membered cyclic chelate. This physical stability prevents the collapse of the tetrahedral intermediate at low to room temperatures.

  • Result: The reaction stalls precisely after one equivalent of addition. Only upon the introduction of an aqueous acidic workup does the chelate hydrolyze, collapsing to release the desired 2-acylpyrrole (ketone) without any risk of over-addition.

WeinrebMechanism A 1H-Pyrrole-2-carboxylic acid C N-methoxy-N-methyl-1H-pyrrole- 2-carboxamide A->C Amidation B N,O-dimethylhydroxylamine + EDC/HOBt B->C Amine Source E Stable 5-Membered Metal Chelate C->E Nucleophilic Addition D Organometallic Reagent (R-MgX / R-Li) D->E R-Group Transfer G 2-Acylpyrrole (Ketone) E->G Chelate Collapse F Aqueous Acidic Workup F->G Hydrolysis

Workflow of Weinreb amide synthesis and its conversion to 2-acylpyrrole via a stable chelate.

Self-Validating Experimental Protocol: Amide Synthesis

Pyrrole is an electron-rich, acid-sensitive heterocycle. Harsh chlorinating agents (e.g., SOCl₂) can cause unwanted electrophilic aromatic substitution or polymerization. Therefore, mild peptide-coupling conditions are required 2[2].

Materials
  • 1H-pyrrole-2-carboxylic acid (1.0 equiv)

  • N,O-dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDC·HCl (1.2 equiv) and HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM

Step-by-Step Methodology
  • Activation: Dissolve 1H-pyrrole-2-carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C. Add EDC·HCl and HOBt.

    • Causality: Cooling prevents exothermic degradation. HOBt converts the unstable O-acylisourea intermediate (formed by EDC) into a highly reactive, yet stable, active ester, preventing side reactions.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride to the stirring solution.

  • Base Addition: Slowly dropwise add TEA.

    • Causality: TEA neutralizes the hydrochloride salt, liberating the free nucleophilic hydroxylamine. The excess base also neutralizes the HCl generated during the coupling.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Workup: Evaporate the DMF under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 1M HCl (to remove unreacted amine and basic byproducts), followed by saturated NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Validation Checkpoints (Self-Validating System)
  • TLC Analysis: Run a TLC (Hexanes/EtOAc 1:1). The highly polar 1H-pyrrole-2-carboxylic acid will remain near the baseline (low Rf). A successful reaction is validated by the complete consumption of the baseline spot and the appearance of a new, less polar spot (higher Rf) corresponding to the Weinreb amide.

  • LC-MS Confirmation: Analyze the crude product. The system is validated if the dominant peak corresponds to the protonated molecular ion [M+H]⁺ at m/z 155.1 . If a peak at m/z 112 is observed, it indicates pyrrole-2-carboxylic acid degradation (decarboxylation).

Quantitative Data: Reaction Optimization

Selecting the right coupling reagent is a balance of yield, kinetics, and cost. Below is a comparative matrix for synthesizing pyrrole Weinreb amides.

Table 2: Coupling Reagent Efficiency Matrix

Coupling Reagent Base Solvent Temp Typical Yield (%) Mechanistic & Practical Note
EDC·HCl / HOBt TEA DMF 0 °C to RT 75 - 85% Mild conditions; water-soluble urea byproduct makes workup exceptionally clean.
HATU DIPEA DMF RT 85 - 95% Superior kinetics and yield for sterically hindered substrates; higher reagent cost.

| SOCl₂ (Acid Chloride) | Pyridine | DCM | Reflux | < 40% | Not Recommended. High risk of pyrrole ring polymerization and chlorination. |

Downstream Applications in Drug Discovery

The N-methoxy-N-methyl-1H-pyrrole-2-carboxamide scaffold is not merely an endpoint; it is a critical node in drug discovery 3[3].

  • Natural Product Synthesis: It is heavily utilized in the total synthesis of pyrrole-imidazole alkaloids (e.g., oroidin derivatives), which exhibit potent marine-derived antibacterial and anticancer properties.

  • Kinase Inhibitors: 2-Acylpyrroles generated from this Weinreb amide are foundational building blocks for ATP-competitive kinase inhibitors targeting oncology pathways.

  • C-H Functionalization: Recent catalytic advancements utilize the Weinreb amide as a powerful bidentate directing group. Transition metals (Ir, Ru, Co) coordinate to the amide, directing highly regioselective ortho-C-H functionalization (e.g., iodination, allylation) on the pyrrole ring 4[4].

Applications WA Pyrrole Weinreb Amide CH Ortho C-H Functionalization (Ir, Ru, Co catalysts) WA->CH Directing Group Ket Ketone Synthesis (Grignard/Organolithium) WA->Ket Acyl Substitution Drug1 Kinase Inhibitors (Anticancer) CH->Drug1 Drug2 Pyrrole-Imidazole Alkaloids Ket->Drug2

Downstream applications of pyrrole Weinreb amides in C-H functionalization and drug discovery.

References

  • Sigma-Aldrich. N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide Product Page.

  • PubChem. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide | CID 10931649. National Institutes of Health (NIH). 1

  • RSC Publishing. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry. 3

  • National Institutes of Health (PMC). Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: Design, synthesis, biological evaluation, and docking studies.2

  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. 4

Sources

Foundational

Unlocking the Pyrrolome: Advanced Strategies for the Discovery of Novel Pyrrole Compounds from Streptomyces

An In-Depth Technical Whitepaper Executive Summary The genus Streptomyces remains an unparalleled reservoir of pharmacologically active secondary metabolites. Among these, pyrrole-containing compounds—ranging from the ax...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper

Executive Summary

The genus Streptomyces remains an unparalleled reservoir of pharmacologically active secondary metabolites. Among these, pyrrole-containing compounds—ranging from the axially chiral marinopyrroles to the highly halogenated indanopyrroles—represent a structurally fascinating and clinically significant class of anti-infective and cytotoxic agents[1]. Traditional bioassay-guided fractionation often falls into the "dereplication trap," repeatedly isolating known scaffolds. To bypass this, modern discovery pipelines must integrate pattern-based genome mining with high-resolution metabolomics. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic logic, quantitative data, and self-validating protocols required to successfully discover and characterize novel pyrrole compounds from Streptomyces.

The Biosynthetic Logic of Streptomyces Pyrroles

Understanding the causality behind pyrrole biosynthesis is critical for designing targeted discovery workflows. Pyrrole biosynthesis in Streptomyces frequently involves the functionalization of proline or precursor amino acids, followed by extensive tailoring. A hallmark of these pathways is the action of flavin-dependent halogenases, which introduce chlorine or bromine atoms, drastically altering the molecule's lipophilicity, target affinity, and bioactivity[2].

For instance, the biosynthesis of marinopyrroles in Streptomyces sp. CNQ-418 involves an unprecedented atropo-selective N,C-bipyrrole homocoupling catalyzed by these halogenases[2]. Similarly, the polymerization of pyrroles in pyrrolamide biosynthesis relies on an amidohydrolase-dependent "iterative strategy"[3].

BiosynthesisLogic Precursor Amino Acid Precursors (e.g., L-Proline) Assembly Polyketide Synthase (PKS) / NRPS Assembly Lines Precursor->Assembly Halogenation Flavin-dependent Halogenases (Cl / Br Addition) Assembly->Halogenation Generates Monomer Coupling Atropo-selective Homocoupling or Iterative Polymerization Halogenation->Coupling Tailoring FinalProduct Mature Halogenated Pyrrole (e.g., Marinopyrrole A) Coupling->FinalProduct

Fig 1: Biosynthetic logic of complex halogenated pyrroles in Streptomyces.

Quantitative Landscape of Novel Pyrroles

Recent multi-omic approaches have expanded the Streptomyces pyrrole catalog. The structural diversity is directly correlated with the ecological niche of the source strain (e.g., marine sediments vs. terrestrial soils). The table below synthesizes key quantitative metrics and bioactivities of recently discovered classes to guide comparative analysis.

Compound ClassSource StrainKey Structural FeaturePrimary Bioactivity / MICMolecular WeightReference
Marinopyrroles (A, B) Marine Streptomyces sp. CNQ-418N,C2-linked bispyrrole, dense halogenationAnti-MRSA (MIC ~0.14 µM)~420 g/mol [4],[1]
Indanopyrroles (A, B) Marine Streptomyces sp. CNX-425 (MAR4)Trichlorinated pyrroloketoindaneBroad-spectrum antibiotic458.1060 m/z[5]
Streptopyrroles (B, C) Marine Streptomyces zhaozhouensisPyrrolo[2,1-b][1,3]benzoxazineAnti-Gram-positive (MIC 0.7–2.9 µM)N/A[6]
Pyrrolomycins Streptomyces vitaminophilusNitro-group containing pyrroleAnti-infective, protonophore~250–420 g/mol [1],[7]
Streptopyrrole (1) Streptomyces rimosusHalogenated benzoxazineHistidine kinase inhibitor (IC50 20 µM)N/A[8]

Integrated Discovery Workflow

To systematically discover these compounds, an integrated pipeline merging genomics and metabolomics is required. Relying solely on one method leaves blind spots: genomics may predict silent clusters, while metabolomics may detect compounds without revealing their genetic origin.

DiscoveryWorkflow cluster_genomics Genomics-Driven Pipeline cluster_metabolomics Metabolomics-Driven Pipeline Start Marine Streptomyces Strain Seq Whole Genome Sequencing (PacBio HiFi) Start->Seq OSMAC OSMAC Cultivation (Varying Halogen Salts) Start->OSMAC BGC Pattern-Based BGC Mining (MultiGeneBlast) Seq->BGC Target Orphan Pyrrole BGC (e.g., idp cluster) BGC->Target Isolation Targeted Isolation (Prep-HPLC) Target->Isolation Guides LCMS LC-MS/MS & Precursor Ion Scan (PIS) OSMAC->LCMS MolNet Molecular Networking (GNPS Platform) LCMS->MolNet MolNet->Isolation Structure Structure Elucidation (NMR, X-ray, CD) Isolation->Structure

Fig 2: Integrated genomics and metabolomics workflow for pyrrole discovery.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a specific rationale and a validation checkpoint.

Protocol A: Pattern-Based Genome Mining for Orphan Pyrrole Clusters

Traditional tools like antiSMASH rely on predefined core biosynthetic rules, which frequently miss highly fragmented or atypical pyrrole anchors. Pattern-based mining uses specific genetic "hooks" to pull out rare clusters[5].

Step-by-Step Methodology:

  • High-Fidelity Genomic Assembly:

    • Action: Extract high-molecular-weight genomic DNA and sequence using PacBio HiFi long-read technology.

    • Rationale:Streptomyces genomes are highly GC-rich (~72%) and repetitive[7]. Short-read sequencing often causes assembly breaks precisely within large modular polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters.

  • Pattern-Based Querying:

    • Action: Utilize MultiGeneBlast to query the assembled genome against known pyrrole biosynthetic hooks (e.g., the idm or idp homologues responsible for indanopyrrole biosynthesis)[5].

    • Rationale: This identifies orphan Biosynthetic Gene Clusters (BGCs) that share evolutionary patterns with known pyrrole producers but lack standard antiSMASH signatures.

  • Validation Checkpoint (Self-Validation):

    • Action: Analyze the flanking regions of the identified BGC.

    • Condition: If the BGC is located on a contig edge, it must be flagged as a potentially truncated artifact of the assembly process[5]. Only BGCs with intact upstream and downstream regulatory/flanking sequences are prioritized for heterologous expression or targeted isolation.

Protocol B: Precursor Ion Scan (PIS)-Directed LC-MS/MS for Silent Metabolite Activation

Many pyrrole BGCs are transcriptionally silent under standard laboratory conditions. The OSMAC (One Strain Many Compounds) approach, coupled with targeted mass spectrometry, forces the expression and detection of these hidden metabolites[3].

Step-by-Step Methodology:

  • OSMAC Cultivation:

    • Action: Culture the Streptomyces strain in a matrix of media varying in carbon sources, nitrogen sources, and specifically, halogen salts (e.g., supplementing with NaBr or NaI)[8].

    • Rationale: Halogen availability is a rate-limiting step for flavin-dependent halogenases. Supplementing atypical halogens can trigger the production of novel brominated or iodinated pyrrole analogs.

  • Extraction and PIS-MS:

    • Action: Extract the fermentation broth with ethyl acetate (EtOAc). Subject the crude extract to LC-MS/MS using a Precursor Ion Scan (PIS) mode.

    • Rationale: PIS specifically monitors for fragments characteristic of the pyrrole ring cleavage. Instead of analyzing the entire complex metabolome, PIS filters the data to show only parent ions that produce the pyrrole-specific fragment, drastically reducing background noise[3].

  • Validation Checkpoint (Self-Validation):

    • Action: Run a sterile media blank through the same extraction and LC-MS/MS pipeline. Concurrently, spike a known pyrrole standard (e.g., pyrrolnitrin) into a control sample.

    • Condition: The media blank must show zero pyrrole-specific precursor ions (subtracting matrix interference). The spiked control must yield a strong signal in the PIS chromatogram, validating the sensitivity and mass accuracy of the quadrupole settings.

References

  • Pattern-Based Genome Mining Guides Discovery of the Antibiotic Indanopyrrole A from a Marine Streptomycete. Journal of Natural Products.[Link]

  • The Marinopyrroles, Antibiotics of an Unprecedented Structure Class from a Marine Streptomyces sp. Organic Letters.[Link]

  • Pattern-Based Genome Mining Guides Discovery of the Antibiotic Indanopyrrole A from a Marine Streptomycete. PMC - NIH.[Link]

  • Novel Streptopyrroles From Streptomyces Rimosus With Bacterial Protein Histidine Kinase Inhibitory and Antimicrobial Activities. PubMed.[Link]

  • Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. MDPI.[Link]

  • Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization. PLOS ONE.[Link]

  • Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. MDPI.[Link]

  • Draft Genome Sequence of Streptomyces vitaminophilus ATCC 31673, a Producer of Pyrrolomycin Antibiotics, Some of Which Contain a Nitro Group. ASM Journals.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Grignard Addition to N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide

Executive Summary The pyrrole ring is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., Atorvastatin, Sunitinib). The functionalization of the pyrrole C2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole ring is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., Atorvastatin, Sunitinib). The functionalization of the pyrrole C2 position via acyl substitution is a critical pathway in the synthesis of these active pharmaceutical ingredients (APIs). This application note details the robust, chemoselective synthesis of 2-acylpyrroles utilizing N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (CAS: 368211-06-7)[1]. By leveraging the Weinreb ketone synthesis[2], this protocol allows for the precise mono-addition of organometallic reagents, entirely circumventing the over-addition issues traditionally associated with ester or acid chloride precursors.

Mechanistic Principles & Causality

Executing a Grignard reaction on an unprotected 1H-pyrrole presents a unique chemoselectivity challenge. The pyrrole N-H is highly acidic (pKa ~16.5). If a single equivalent of a target Grignard reagent (RMgX) is introduced, it will act preferentially as a base, deprotonating the nitrogen, quenching the reagent, and halting the reaction.

To resolve this, a two-step, one-pot sequence is employed:

  • Pre-deprotonation: A sacrificial, sterically hindered, and inexpensive Grignard reagent—typically isopropylmagnesium chloride (iPrMgCl)—is added first. This selectively deprotonates the pyrrole N-H, evolving propane gas and forming an N-magnesio intermediate.

  • Nucleophilic Addition & Chelation: The target Grignard reagent is then introduced. It attacks the Weinreb amide carbonyl. The defining feature of the Weinreb amide is its ability to form a highly stable, five-membered tetrahedral magnesium chelate[3]. This rigid intermediate locks the molecule at room temperature, preventing a second equivalent of the Grignard reagent from attacking and forming a tertiary alcohol byproduct.

  • Acidic Collapse: The chelate is stable until the reaction is deliberately quenched with aqueous acid, which breaks the complex and expels N,O-dimethylhydroxylamine to yield the target ketone.

Workflow A N-methoxy-N-methyl- 1H-pyrrole-2-carboxamide (Substrate) B N-Magnesio Intermediate (Deprotonated Pyrrole) A->B iPrMgCl (1.05 eq) THF, 0 °C (- Propane) C Tetrahedral Magnesium Chelate (Stable) B->C RMgX (1.1 eq) THF, 0 °C to RT D 2-Acylpyrrole (Target Ketone) C->D 1M HCl (aq) 0 °C (Hydrolysis)

Reaction workflow for the chemoselective Grignard addition to a pyrrole Weinreb amide.

Experimental Protocol: Synthesis of 2-Acylpyrroles

Materials and Reagents
Reagent / MaterialEquivalentsAmount (for 10 mmol scale)Role
N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide 1.0 eq1.54 g (10 mmol)Substrate
Isopropylmagnesium chloride (2.0 M in THF)1.05 eq5.25 mL (10.5 mmol)Sacrificial Base
Target Grignard Reagent (e.g., PhMgBr, 1.0 M)1.1 eq11.0 mL (11.0 mmol)Nucleophile
Anhydrous Tetrahydrofuran (THF) 0.2 M50.0 mLSolvent
1M Hydrochloric Acid (HCl) Excess20.0 mLQuenching Agent
Step-by-Step Methodology

Step 1: Substrate Preparation & Deprotonation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.

  • Charge the flask with N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (1.54 g, 10 mmol) and anhydrous THF (50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise add iPrMgCl (5.25 mL, 2.0 M in THF) via syringe over 10 minutes.

    • Causality Note: This step selectively deprotonates the acidic pyrrole N-H. Propane gas evolution will be observed. This prevents the consumption of the more valuable target Grignard reagent in the next step.

  • Stir at 0 °C for 30 minutes to ensure complete N-magnesiation.

Step 2: Grignard Addition

  • Maintain the reaction at 0 °C.

  • Dropwise add the target Grignard reagent (e.g., Phenylmagnesium bromide, 11.0 mL, 1.0 M in THF) over 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 2-3 hours.

    • Causality Note: The Grignard carbanion attacks the amide carbonyl. The magnesium ion (Mg2+) chelates both the carbonyl oxygen and the methoxy oxygen[3]. This rigid chelate halts further nucleophilic attack.

Step 3: Quenching & Hydrolysis

  • Re-cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of cold 1M HCl (aq) (20 mL).

    • Causality Note: The acidic aqueous environment is strictly required to break the stable magnesium chelate. The intermediate collapses, expelling the N,O-dimethylhydroxylamine leaving group.

  • Stir vigorously for 15 minutes.

Step 4: Isolation & Purification

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with saturated NaHCO3 (aq) (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-acylpyrrole.

Mechanism step1 1. Nucleophilic Attack Grignard carbanion (R-) attacks the amide carbonyl carbon step2 2. Chelation Mg2+ coordinates with Carbonyl Oxygen and Methoxy Oxygen step1->step2 step3 3. Stable Intermediate 5-membered cyclic chelate prevents over-addition step2->step3 step4 4. Acidic Collapse Aqueous acid breaks chelate, expelling HN(OMe)Me step3->step4

Mechanistic pathway of the Weinreb amide chelation and subsequent acidic collapse.

Quantitative Data: Expected Yields and Scope

The protocol is highly adaptable to various aliphatic and aromatic Grignard reagents.

Grignard Reagent (RMgX)Target ProductExpected Yield (%)Reaction Time (h)
Methylmagnesium bromide2-Acetylpyrrole85 - 902.0
Phenylmagnesium bromide2-Benzoylpyrrole82 - 883.0
Allylmagnesium bromide2-Allylcarbonylpyrrole75 - 802.0
Isopropylmagnesium chloride2-Isobutyrylpyrrole70 - 754.0

Troubleshooting & Optimization

Observation / IssueRoot CauseSolution / Optimization
Formation of tertiary alcohol Premature collapse of the Mg-chelate due to elevated temperatures or moisture.Maintain strict anhydrous conditions. Do not exceed 25 °C before the acidic quench.
Unreacted starting material Incomplete deprotonation of the pyrrole N-H, which consumes the nucleophilic Grignard reagent.Ensure full evolution of propane gas during the iPrMgCl addition. Stir for a full 30 min at 0 °C before Step 2.
Low yield of target ketone Insufficient acidic hydrolysis during the workup phase.Stir the quenched mixture vigorously with 1M HCl for at least 15-30 minutes to ensure complete breakdown of the chelate.

References

1.[3] Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

2.[2] Title: Weinreb ketone synthesis Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Application

Application Note: Regiocontrolled Reduction of N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide to Pyrrole-2-carboxaldehydes

Introduction & Strategic Context Pyrrole-2-carboxaldehydes are indispensable building blocks in the synthesis of oligopyrrolic macrocycles (e.g., porphyrins), polypyrroles, and biologically active pharmaceuticals, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Pyrrole-2-carboxaldehydes are indispensable building blocks in the synthesis of oligopyrrolic macrocycles (e.g., porphyrins), polypyrroles, and biologically active pharmaceuticals, including COX-2 inhibitors like rofecoxib analogs[1][2]. While direct formylation of pyrroles (such as the Vilsmeier-Haack reaction) is common, it frequently suffers from poor regiocontrol when multiple nucleophilic sites are available. A highly reliable, regiocontrolled alternative involves the Barton-Zard cyclocondensation to form pyrrole-2-carboxylic acid derivatives, followed by targeted reduction[2].

However, the direct reduction of pyrrole esters or standard aliphatic amides to aldehydes is notoriously difficult, frequently resulting in over-reduction to the corresponding primary alcohols. To circumvent this, the conversion of the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide) is the premier strategy[3]. This application note details the mechanistic rationale and a self-validating protocol for the high-yield reduction of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide to pyrrole-2-carboxaldehyde.

Mechanistic Causality: The Weinreb Amide Advantage

The success of the Weinreb amide reduction hinges entirely on the formation of a highly stable, five-membered metal chelate intermediate[4][5].

When N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is treated with a hydride source such as Lithium Aluminum Hydride (LiAlH 4​ ), the hydride attacks the carbonyl carbon. Instead of collapsing into an aldehyde—which would rapidly undergo a second hydride attack to form an alcohol—the tetrahedral intermediate is stabilized by the coordination of the metal (lithium/aluminum) to both the former carbonyl oxygen and the methoxy oxygen[5].

Expert Insight: Because the 1H-pyrrole ring possesses an acidic N-H proton (pKa ~16.5), the first equivalent of the hydride base will deprotonate the pyrrole nitrogen, evolving hydrogen gas. Therefore, a minimum of 2.0 equivalents of LiAlH 4​ is required for unprotected 1H-pyrrole Weinreb amides to ensure complete conversion[5]. The rigid chelate intermediate remains intact at 0 °C to room temperature. It is only upon the introduction of an aqueous quench that the chelate hydrolyzes, releasing the desired pyrrole-2-carboxaldehyde and N,O-dimethylhydroxylamine.

Mechanism WA Pyrrole Weinreb Amide (N-methoxy-N-methyl) Intermediate Rigid 5-Membered Metal Chelate (Prevents Over-reduction) WA->Intermediate Nucleophilic Attack Hydride Hydride Donor (LiAlH4) Hydride->Intermediate H- transfer Product Pyrrole-2-carboxaldehyde Intermediate->Product Collapse upon quench Workup Aqueous Quench (Hydrolysis) Workup->Product H2O

Figure 1: Mechanistic pathway of Weinreb amide reduction highlighting the stable chelate intermediate.

Experimental Design & Parameter Optimization

Selecting the correct reagents and conditions is critical to prevent product loss and ensure complete conversion.

  • Hydride Selection: While Diisobutylaluminum hydride (DIBAL-H) is commonly used for aliphatic Weinreb amides, LiAlH 4​ is vastly superior for electron-rich heteroaromatics like pyrroles. DIBAL-H reductions of pyrrole Weinreb amides can be sluggish, whereas LiAlH 4​ proceeds smoothly and quantitatively at 0 °C[1].

  • Solvent: Anhydrous Tetrahydrofuran (THF) is mandatory. Its oxygen lone pairs facilitate the dissolution of LiAlH 4​ and participate in the stabilization of the transition states.

  • Quenching Strategy: The hydrolysis of aluminum complexes generates intractable aluminum hydroxide gels that trap the product. Using a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) chelates the aluminum ions, yielding a clean, easily separable biphasic mixture.

Quantitative Data Summary: Reagent Comparison
ParameterLithium Aluminum Hydride (LiAlH 4​ )Diisobutylaluminum Hydride (DIBAL-H)
Equivalents (Unprotected N-H) 2.0 – 2.5 eq (Accounts for N-H deprotonation)3.0 – 4.0 eq (Sluggish reactivity)
Equivalents (N-Alkyl/Aryl) 1.0 – 1.2 eq1.2 – 1.5 eq
Optimal Temperature 0 °C Room Temperature-78 °C 0 °C
Preferred Solvent Anhydrous THFAnhydrous DCM or THF
Reaction Time 1 – 2 hours2 – 4 hours
Typical Yield 85% – 95%75% – 85%
Over-reduction Risk Low (Stable chelate intermediate)Moderate

Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates built-in quality control checks (gas evolution monitoring, micro-quench TLC validation) to ensure reproducibility and prevent catastrophic batch failures.

Materials Required:

  • N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (1.0 eq, strictly dried under vacuum)

  • Lithium Aluminum Hydride (LiAlH 4​ , 2.0 M solution in THF) (2.2 eq)

  • Anhydrous THF (Karl Fischer titration < 50 ppm H 2​ O)

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

  • Ethyl acetate (EtOAc) for extraction

Step 1: Substrate Preparation & Deprotonation
  • In an oven-dried, argon-purged round-bottom flask, dissolve N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (10 mmol) in anhydrous THF (0.2 M, 50 mL).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality Check: Ensure vigorous stirring. The solubility of the substrate must be complete before hydride addition to prevent localized concentration gradients that could lead to over-reduction.

Step 2: Hydride Addition
  • Slowly add the LiAlH 4​ solution (11 mL, 22 mmol, 2.2 eq) dropwise via syringe over 15 minutes.

  • Observation: Immediate effervescence (H 2​ gas) will occur. This is the self-validating indicator of the pyrrole N-H deprotonation. The second equivalent performs the nucleophilic addition.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

Step 3: Reaction Monitoring
  • Monitor the reaction via TLC (Hexanes:EtOAc 1:1).

  • Expert Insight: The resulting metal-chelate will not run properly on a TLC plate. To accurately assess conversion, quench a 0.1 mL aliquot in 1 mL of EtOAc mixed with 0.5 mL of 1M HCl. The acid breaks the chelate, revealing the aldehyde product (higher R f​ , strongly UV active, stains dark orange/red with p-anisaldehyde).

Step 4: Quenching & Aluminum Chelation (Critical Step)
  • Once complete, cool the reaction back to 0 °C.

  • Cautiously add EtOAc (20 mL) dropwise to dilute the mixture and quench any unreacted hydride.

  • Slowly add saturated aqueous Rochelle's salt solution (50 mL).

  • Observation: Initially, a thick white emulsion will form. Remove the ice bath and stir vigorously at room temperature for 1–2 hours until the mixture resolves into two distinct, clear layers. This confirms the complete chelation of Al 3+ by the tartrate.

Step 5: Isolation & Purification
  • Separate the organic layer. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • The crude pyrrole-2-carboxaldehyde is typically >95% pure. If necessary, purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) or recrystallization from petroleum ether[6].

Workflow Step1 1. Substrate Preparation Dry THF, Argon atm, 0 °C Step2 2. Hydride Addition Dropwise LiAlH4 (2.2 eq) Observe H2 Evolution Step1->Step2 Step3 3. Chelate Formation Stir at RT for 1 hour Step2->Step3 Step4 4. Aqueous Quench Add Rochelle's Salt Solution Step3->Step4 Step5 5. Emulsion Resolution Vigorous stirring until biphasic Step4->Step5 Step6 6. Isolation Extraction & Concentration Step5->Step6

Figure 2: Step-by-step experimental workflow for the reduction of pyrrole Weinreb amides.

Analytical Validation

To confirm the structural integrity of the synthesized pyrrole-2-carboxaldehyde, perform the following spectroscopic checks:

  • 1 H NMR (CDCl 3​ ): Look for the diagnostic aldehyde proton singlet at ~9.50 ppm and the broad pyrrole N-H peak at ~9.80 - 10.5 ppm. The complete disappearance of the methoxy (~3.6 ppm) and N-methyl (~3.3 ppm) singlets confirms 100% conversion.

  • IR Spectroscopy: A strong, sharp carbonyl stretch at ~1640-1660 cm −1 (indicative of a conjugated aldehyde) replaces the higher-wavenumber amide carbonyl stretch.

Sources

Method

Application Note &amp; Protocols: N-methoxy-N-methyl-1H-pyrrole-2-carboxamide as a Cornerstone for Heterocyclic Synthesis

Introduction: The Strategic Value of the Pyrrole Weinreb Amide The pyrrole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrrole Weinreb Amide

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including anti-inflammatory drugs like Tolmetin and Zomepirac, and various alkaloids.[1][2] The functionalization of this heterocycle, particularly at the C2 position with carbonyl groups, is a critical step in the synthesis of these complex molecules.[1][3] Traditional methods for introducing acyl groups, such as Friedel-Crafts acylation, can suffer from harsh conditions and lack of regioselectivity.[1]

This guide focuses on a superior alternative: N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (also known as the pyrrole-2-Weinreb amide). First reported in 1981, the Weinreb amide (N-methoxy-N-methylamide) functionality has become an indispensable tool for organic chemists.[4][5] Its remarkable stability and predictable reactivity allow for the clean, high-yield synthesis of ketones and aldehydes from a single precursor.[4][5][6] The pyrrole Weinreb amide serves as a robust and versatile building block, resistant to the over-addition of organometallic reagents and the over-reduction by hydrides that plagues more reactive carboxylic acid derivatives like acid chlorides or esters.[5][7]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and mechanistic insights into the application of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide for the synthesis of key pyrrolic intermediates.

Reagent Profile and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.

Physicochemical Data
PropertyValueSource
CAS Number 368211-06-7[8]
Molecular Formula C₇H₁₀N₂O₂[8][9]
Molecular Weight 154.17 g/mol [9]
Appearance Solid[8]
Purity Typically ≥98%[8]
Storage Store at room temperature, sealed in a dry environment.[8]
Safety and Handling

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide should be handled with standard laboratory precautions.

  • GHS Pictogram: GHS07 (Exclamation Mark)[8]

  • Signal Word: Warning[8]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Measures: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[8][10][11]

Core Synthetic Applications: Protocols and Mechanisms

The primary utility of the pyrrole Weinreb amide lies in its controlled conversion to either 2-acylpyrroles or pyrrole-2-carboxaldehyde. This section details the protocols for these cornerstone transformations.

General Reactivity Overview

The key to the Weinreb amide's utility is its ability to react once with strong nucleophiles to form a stable tetrahedral intermediate, which collapses to the desired carbonyl compound only upon aqueous workup.

G cluster_start Starting Material cluster_reagents Reaction Pathways cluster_products Key Products Start N-methoxy-N-methyl- 1H-pyrrole-2-carboxamide Reagent1 1. Organometallic Reagent (e.g., R-MgBr, R-Li) 2. Aqueous Workup Start->Reagent1 Reagent2 1. Hydride Reducing Agent (e.g., DIBAL-H, LiAlH₄) 2. Aqueous Workup Start->Reagent2 Product1 2-Acylpyrrole (Ketone) Reagent1->Product1 Product2 Pyrrole-2-carboxaldehyde (Aldehyde) Reagent2->Product2

Caption: Core synthetic transformations of the pyrrole Weinreb amide.

Application 1: Synthesis of 2-Acylpyrroles

Expert Insight: The reaction of Weinreb amides with organolithium or Grignard reagents is a highly reliable method for ketone synthesis.[4][5][7] The magic lies in the N-methoxy-N-methylamino group, which chelates the metal cation (Li⁺ or Mg²⁺) of the intermediate. This five-membered chelated complex is stable at low temperatures and does not collapse to release the ketone until an aqueous quench is performed. This prevents the common and problematic second addition of the organometallic reagent, which would lead to a tertiary alcohol.

G PyrroleAmide Pyrrole-Weinreb Amide RMgBr + R-MgBr PyrroleAmide->RMgBr Intermediate Stable Chelated Tetrahedral Intermediate (Resists over-addition) RMgBr->Intermediate Nucleophilic Attack Workup Aqueous Workup (e.g., aq. NH₄Cl) Intermediate->Workup Protonolysis & Collapse Ketone 2-Acylpyrrole (Ketone) Workup->Ketone Byproduct + MgBrX + HN(OMe)Me Workup->Byproduct

Caption: Mechanism of controlled ketone synthesis via a stable intermediate.

Protocol 3.2.1: Synthesis of 2-Benzoyl-1H-pyrrole

This protocol describes a representative procedure using Phenylmagnesium bromide.

Materials:

  • N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add Phenylmagnesium bromide (1.2 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-benzoyl-1H-pyrrole.

G A Dissolve Weinreb Amide in Anhydrous THF under N₂ B Cool to 0 °C A->B C Add Grignard Reagent (1.2 eq) Dropwise B->C D Warm to RT Stir 2-3h C->D E Quench with sat. aq. NH₄Cl D->E F Extract with Ethyl Acetate (3x) E->F G Wash, Dry (MgSO₄) & Concentrate F->G H Purify via Column Chromatography G->H

Caption: Experimental workflow for the synthesis of 2-acylpyrroles.

Application 2: Synthesis of Pyrrole-2-carboxaldehyde

Expert Insight: The reduction of a Weinreb amide to an aldehyde is another high-value transformation.[12][13] Strong, non-selective reducing agents would typically convert the amide directly to an amine or an alcohol. However, reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at low temperatures react to form a similar stable tetrahedral intermediate.[7] This intermediate is inert to further reduction under the reaction conditions and collapses to the aldehyde only upon aqueous workup. This prevents over-reduction to the corresponding alcohol, a common side reaction with esters or acid chlorides.

Protocol 3.3.1: Synthesis of Pyrrole-2-carboxaldehyde

This protocol provides a standard procedure for the DIBAL-H reduction.

Materials:

  • N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Methanol

  • Rochelle's salt (potassium sodium tartrate tetrahydrate) solution (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (1.0 eq) and dissolve in anhydrous THF or DCM (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Add DIBAL-H (1.5 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Monitor the reaction by TLC.

  • Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H.

  • Workup: Remove the cooling bath and add 1 M Rochelle's salt solution. Stir vigorously at room temperature for at least 1 hour or until the two layers become clear. This step breaks up the aluminum emulsions.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude pyrrole-2-carboxaldehyde can often be used without further purification. If necessary, it can be purified by column chromatography or distillation.[14]

G A Dissolve Weinreb Amide in Anhydrous Solvent under N₂ B Cool to -78 °C A->B C Add DIBAL-H (1.5 eq) Dropwise B->C D Stir at -78 °C for 1h C->D E Quench with MeOH Then add Rochelle's Salt D->E F Extract with Ethyl Acetate (3x) E->F G Dry (Na₂SO₄) & Concentrate F->G H Crude Aldehyde (Purify if needed) G->H

Caption: Experimental workflow for the synthesis of pyrrole-2-carboxaldehyde.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide provides solutions to common problems.

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive organometallic or hydride reagent.- Wet solvent or glassware.- Titrate the organometallic/hydride reagent before use.- Ensure all glassware is rigorously flame-dried and solvents are anhydrous.
Recovery of Starting Material - Insufficient reagent added.- Reaction temperature too low or time too short.- Use a slight excess of the reagent (e.g., 1.2-1.5 eq).- Allow the reaction to warm to room temperature (for Grignard) or proceed for a longer duration, monitoring by TLC.
Formation of Tertiary Alcohol (in Ketone Synthesis) - Reaction temperature was too high, causing premature collapse of the intermediate.- Quench was not performed at low temperature.- Maintain strict temperature control (0 °C or below) during addition.- Ensure the reaction mixture is cooled back to 0 °C before quenching.
Formation of Alcohol (in Aldehyde Synthesis) - Reaction temperature was too high (-78 °C is critical).- Excess reducing agent was used.- Ensure the dry ice/acetone bath is maintained.- Use no more than 1.5 eq of DIBAL-H.
Difficult Workup (Persistent Emulsions) - Incomplete hydrolysis of aluminum salts after DIBAL-H reduction.- Stir vigorously with Rochelle's salt solution for an extended period (can be left overnight). This is a critical step for a clean separation.

Conclusion

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide stands out as a premier building block for the synthesis of functionalized pyrroles. Its predictable and controlled reactivity profile allows for the efficient and high-yield production of both 2-acylpyrroles and pyrrole-2-carboxaldehyde from a common intermediate. The stability of the Weinreb amide functionality circumvents common synthetic pitfalls like over-addition and over-reduction, making it an invaluable asset for researchers in drug discovery and complex molecule synthesis. The protocols and insights provided herein are designed to empower scientists to confidently leverage this versatile reagent in their synthetic endeavors.

References

  • N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide - Sigma-Aldrich. Sigma-Aldrich.
  • Synthesis of Unsymmetrical 3,4-Diaryl-3-pyrrolin-2-ones Utilizing Pyrrole Weinreb Amides.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Organic Syntheses Procedure, (v. 101, p. 61, 2024). Organic Syntheses.
  • Recent Developments in Weinreb Synthesis and their Applications. International Journal of Pharmaceutical Research.
  • SAFETY DATA SHEET - N-Methylpyrrole-2-carboxaldehyde. Fisher Scientific.
  • N-methoxy-N-methyl-1H-pyrrole-2-carboxamide. PubChem.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Tre
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • SAFETY DATA SHEET - N-Methylpyrrole-2-carboxylic acid. Fisher Scientific.
  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry.
  • N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide. MilliporeSigma.
  • Synthesis of C2-(N-Alkylcarbamoyl)-Substituted Pyrroles via Post-Condensation of Dipole Ugi Adducts.
  • Pyrrole-2-carboxaldehyde. Organic Syntheses.
  • Reduction of carboxyl compounds to aldehydes. Organic Chemistry Portal.
  • Reduction of Carboxylic Acids and Their Derivatives to Aldehydes.

Sources

Application

Protocol for C-H functionalization using Weinreb amides

Application Note & Protocol Strategic C-H Functionalization of Weinreb Amides: A Practical Guide to Modern Synthetic Transformations Abstract The direct functionalization of carbon-hydrogen (C-H) bonds represents a parad...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic C-H Functionalization of Weinreb Amides: A Practical Guide to Modern Synthetic Transformations

Abstract

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Weinreb amides, N-methoxy-N-methylamides, have emerged as exceptionally versatile directing groups in this context. Their unique ability to chelate to transition metal catalysts facilitates the activation of otherwise inert C-H bonds, enabling the introduction of a wide array of functional groups with high regioselectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of Weinreb amides in C-H functionalization reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for common transformations, and offer insights into reaction optimization and troubleshooting.

Introduction: The Power of the Weinreb Amide Directing Group

The Weinreb amide, first reported by Steven M. Weinreb and Steven Nahm in 1981, was initially developed for the synthesis of ketones from organometallic reagents. Its true potential, however, extends far beyond this initial application. The bidentate chelation offered by the methoxy and carbonyl oxygen atoms to a metal center is the cornerstone of its utility as a directing group in C-H activation.

This chelation forms a stable, five- or six-membered metallacyclic intermediate, which brings the catalytic metal center into close proximity to a specific C-H bond, typically at the ortho-position in aromatic systems or a specific C(sp³)−H bond in aliphatic systems. This proximity effect dramatically lowers the activation energy for C-H bond cleavage, allowing for selective functionalization. The stability of the Weinreb amide under a variety of reaction conditions and its facile conversion to other functional groups, such as ketones, aldehydes, and amines, further enhances its synthetic utility.

Mechanistic Overview: A Step-by-Step Look at C-H Activation

The generally accepted mechanism for transition-metal-catalyzed C-H functionalization directed by a Weinreb amide involves a series of well-defined steps. Understanding this catalytic cycle is crucial for rational reaction design and optimization.

C_H_Functionalization_Cycle Substrate Substrate (Weinreb Amide + Catalyst Precursor) Chelation Chelation & C-H Activation (Metallacycle Formation) Substrate->Chelation + Catalyst [M-L] Functionalization Oxidative Addition or Reductive Elimination/Insertion Chelation->Functionalization + Coupling Partner Product_Release Product Release & Catalyst Regeneration Functionalization->Product_Release Functionalized Intermediate Product_Release->Substrate Regenerated Catalyst

Figure 1: Generalized Catalytic Cycle for Weinreb Amide Directed C-H Functionalization.

The key steps are:

  • Coordination: The Weinreb amide coordinates to the metal center (e.g., Pd, Rh, Ru) through its carbonyl and methoxy oxygen atoms.

  • C-H Activation: An intramolecular C-H bond cleavage occurs, often via a concerted metalation-deprotonation (CMD) pathway, to form a stable metallacyclic intermediate. This is typically the rate-determining step.

  • Functionalization: The coupling partner (e.g., an alkene, alkyne, or organometallic reagent) coordinates to the metal center and undergoes migratory insertion into the metal-carbon bond of the metallacycle.

  • Reductive Elimination/Product Release: The functionalized product is released from the metal center, and the active catalyst is regenerated to re-enter the catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of Weinreb amide-directed C-H functionalization reactions. These have been adapted from peer-reviewed literature and are intended as a starting point for methodology development.

Protocol 1: Palladium-Catalyzed Ortho-Olefination of Aromatic Weinreb Amides

This protocol details the direct arylation of an aromatic Weinreb amide with an alkene, a common method for C-C bond formation.

Reaction Scheme:

R-CH2-C(O)N(OMe)Me + R'-CH=CH2 --[Rh(III) catalyst, Additive]--> R-CH(CH=CHR')-C(O)N(OMe)Me```

Materials & Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)Notes
Aliphatic Weinreb Amide>98%TCI ChemicalsSubstrate
Alkene (e.g., styrene)>99%Sigma-AldrichCoupling Partner
[RhCp*Cl₂]₂98%Strem ChemicalsCatalyst Precursor
Silver Hexafluoroantimonate (AgSbF₆)98%Alfa AesarHalide scavenger/co-catalyst
Solvent (e.g., Dichloromethane)AnhydrousAcros OrganicsDegas before use
Inert GasHigh Purity N₂/ArAirgasFor maintaining an inert atmosphere

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the aliphatic Weinreb amide (0.5 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%) to a vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous dichloromethane (2.5 mL).

  • Coupling Partner: Add the alkene (e.g., styrene) (1.0 mmol, 2.0 equiv).

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature for 16 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor solvent choice- Ensure catalyst is fresh and properly handled.- Screen different solvents (e.g., DCE, dioxane, DMF).- Increase reaction temperature in 10 °C increments.
Poor Regioselectivity Steric hindrance, competing directing groups- Modify the substrate to block other potential reaction sites.- Screen different ligands or catalyst systems that may offer higher selectivity.
Product Decomposition High reaction temperature, prolonged reaction time- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Use a milder oxidant if applicable.
Formation of Byproducts Homocoupling of the alkene, over-oxidation- Adjust the stoichiometry of the coupling partner.- Screen different oxidants or additives.

Conclusion and Future Outlook

The use of Weinreb amides as directing groups has become a cornerstone of modern C-H functionalization chemistry. The protocols and insights provided in this application note offer a starting point for chemists to explore these powerful transformations. The continued development of new catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective methods for the synthesis of complex molecules, with significant implications for drug discovery, materials science, and agrochemicals.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086. [Link]

  • Giri, R., Chen, X., & Yu, J. Q. (2009). Palladium-catalyzed arylation and vinylation of C (sp 3)− H bonds. In C− H Activation (pp. 165-191). Springer, Berlin, Heidelberg. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses of tertiary alkylamines from secondary alkylamines via rhodium-catalyzed intermolecular C (sp 3)− H amination. Organic letters, 18(1), 132-135. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C− H functionalization reactions. Chemical reviews, 110(2), 1147-1169. [Link]

Method

Application Note: N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide in Medicinal Chemistry

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Professionals Compound: N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide (CAS: 368211-06-7)[1] Executive Summary & Strategic Importance In the l...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Professionals Compound: N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide (CAS: 368211-06-7)[1]

Executive Summary & Strategic Importance

In the landscape of modern drug discovery, the pyrrole ring is a privileged scaffold. Specifically, pyrrole-2-ketones and pyrrole-2-carboxaldehydes are critical pharmacophores found in a vast array of bioactive molecules, ranging from selective COX-2 inhibitors to complex, anticancer marine alkaloids like the lamellarins[2].

However, synthesizing these motifs via the direct organometallic acylation of pyrrole-2-carboxylic esters is notoriously problematic, frequently resulting in over-addition to yield tertiary alcohols. N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide —commonly known as the pyrrole Weinreb amide—serves as a highly versatile linchpin intermediate that elegantly circumvents this issue, allowing for the precise, mono-addition of carbon nucleophiles[3].

Mechanistic Rationale: The Weinreb Advantage

The strategic advantage of the Weinreb amide lies in the unique stereoelectronic properties of the N-methoxy-N-methyl moiety. When an organolithium or Grignard reagent attacks the carbonyl carbon, the metal cation (typically Li⁺ or Mg²⁺) simultaneously coordinates to both the carbonyl oxygen and the methoxy oxygen.

This bidentate coordination forms a highly stable, five-membered cyclic tetrahedral intermediate[3]. The rigidity of this chelate prevents the intermediate from collapsing into a ketone during the reaction, thereby neutralizing the risk of a second nucleophilic attack. Only upon the introduction of an aqueous acidic workup does the chelate break down, releasing the desired pyrrole-2-ketone[3].

Medicinal Chemistry Nuance (The Pyrrole N-H): Unlike standard aliphatic Weinreb amides, the pyrrole Weinreb amide possesses an acidic N-H proton (pKa ~16.5). If this position is left unprotected, it will rapidly quench one equivalent of the organometallic reagent to form a metal-amide species. Therefore, successful C-C bond formation requires either pre-protection of the pyrrole nitrogen (e.g., with Boc or SEM groups) or the deliberate use of a stoichiometric excess (≥2.5 equivalents) of the organometallic reagent.

Synthetic Workflows & Methodologies

The integration of pyrrole Weinreb amides into synthetic pipelines can be achieved via direct amidation of pre-formed pyrrole acids[4],[5], or through de novo ring construction methods such as the Barton-Zard cyclocondensation[6] and variations of the Hantzsch pyrrole synthesis[7].

G A Pyrrole-2-carboxylic Acid B Pyrrole Weinreb Amide (N-methoxy-N-methyl) A->B Coupling Reagent HN(OMe)Me C Tetrahedral Intermediate (Metal Chelate) B->C R-MgX or R-Li Nucleophilic Addition D Pyrrole-2-Ketone (Pharmacophore) C->D Aqueous Acid Workup

Caption: Workflow and mechanism of chemoselective pyrrole-2-ketone synthesis via the Weinreb amide intermediate.

G A N-methoxy-N-methyl- 2-isocyanoacetamide C Substituted Pyrrole Weinreb Amide A->C Barton-Zard Cyclocondensation Base (e.g., DBU) B Nitroalkene B->C Barton-Zard Cyclocondensation Base (e.g., DBU) D LiAlH4 Reduction C->D E Pyrrole-2-carboxaldehyde D->E Aqueous Workup

Caption: De novo Barton-Zard synthesis of highly substituted pyrrole Weinreb amides and subsequent reduction.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol A: Direct Synthesis of N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide

Causality & Rationale: While traditional peptide coupling agents (DCC, BOP) are effective, they often generate difficult-to-remove byproducts. We utilize the novel reagent P[NCH₃(OCH₃)]₃, which allows for the direct, high-yield conversion of carboxylic acids to Weinreb amides under mild conditions[4]. Toluene is selected as the solvent because its boiling point allows for optimal thermal activation (60 °C) without degrading the phosphite reagent.

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, dissolve pyrrole-2-carboxylic acid (1.0 mmol) in anhydrous toluene (5.0 mL).

    • In-Process Control: Ensure the reaction flask is strictly flame-dried; ambient moisture will prematurely hydrolyze the highly sensitive phosphite reagent.

  • Reagent Addition: Add P[NCH₃(OCH₃)]₃ (1.2 mmol) dropwise to the stirring solution at room temperature.

  • Thermal Activation: Elevate the reaction temperature to 60 °C.

    • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The consumption of the highly polar carboxylic acid (baseline Rf) and the appearance of the less polar Weinreb amide (higher Rf) validates reaction progression. This typically reaches completion within 2-4 hours[4].

  • Quenching & Workup: Cool the mixture to room temperature and dilute with EtOAc (15 mL). Wash sequentially with saturated aqueous NaHCO₃ (10 mL) to neutralize and remove unreacted acid, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is generally >95% pure but can be subjected to flash column chromatography if analytical purity is required.

Protocol B: Chemoselective Conversion to Pyrrole-2-Ketone via Grignard Addition

Causality & Rationale: Because the pyrrole N-H is unprotected, 2.5 equivalents of the Grignard reagent are mandatory. The initial equivalent acts sacrificially as a base, deprotonating the pyrrole nitrogen to form a magnesium amide, which prepares the substrate for the subsequent nucleophilic attack on the carbonyl.

Step-by-Step Methodology:

  • Deprotonation Phase: Dissolve N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (1.0 mmol) in anhydrous THF (10 mL) under argon. Cool the solution to 0 °C using an ice bath to control the highly exothermic acid-base reaction.

  • Nucleophilic Addition: Dropwise add the desired Grignard reagent (R-MgBr, 2.5 mmol, typically a 1M solution in THF).

    • In-Process Control: Observe the initial exotherm and potential gas evolution. The solution will likely change color as the electron-rich pyrrole magnesium salt forms.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • In-Process Control: Quench a 50 µL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via TLC to confirm the complete disappearance of the Weinreb amide starting material.

  • Chelate Breakdown: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl (10 mL).

    • Causality: NH₄Cl is a mild proton source that safely breaks the stable 5-membered metal chelate without risking the acid-catalyzed degradation or aldol condensation of the newly formed pyrrole-2-ketone[3].

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the target pharmacophore.

Quantitative Data & Yield Analysis

The following table summarizes the efficiency of various synthetic routes involving pyrrole Weinreb amides, demonstrating their robust utility across different methodologies.

Substrate / Starting MaterialReagent & ConditionsTarget ProductIsolated YieldRef
Pyrrole-2-carboxylic acidP[NCH₃(OCH₃)]₃, Toluene, 60 °CN-Methoxy-N-methyl-1H-pyrrole-2-carboxamide>90%[4]
Carboxylic acids (General)N-acylbenzotriazole, THF, RTWeinreb Amides73–97%[5]
1,2-diaryl-1-nitroethenesN-methoxy-N-methyl-2-isocyanoacetamide, DBU3,4-Diaryl-pyrrole Weinreb amides55–80%[6]
Pyrrole Weinreb amidesLiAlH₄, THF, 0 °CPyrrole-2-carboxaldehydes85–95%[6]

Translational Applications in Drug Discovery

The application of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide extends far beyond basic methodology; it is a critical enabler in the total synthesis of complex therapeutics:

  • Anti-Inflammatory Agents (COX-2 Inhibitors): The regiocontrolled synthesis of unsymmetrical 3,4-diaryl-3-pyrrolin-2-ones—which serve as potent, selective COX-2 inhibitors analogous to rofecoxib—relies heavily on pyrrole Weinreb amides as linchpin intermediates. The Weinreb amide allows for the precise sequential introduction of distinct aryl groups[6],[2].

  • Oncology (Marine Alkaloids): Lamellarins (e.g., Lamellarin R) and related pyrrole alkaloids like Lukianol A exhibit potent cytotoxic and kinase-inhibitory profiles. The total synthesis of these complex polycyclic architectures frequently utilizes pyrrole Weinreb amides to cleanly install the necessary aryl-ketone handles required for late-stage macrocyclization[2].

References

  • Coffin, A. R., et al. "Regiocontrolled Synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones From Pyrrole Weinreb Amides." Journal of Organic Chemistry, 2006, 71(17), 6678-6681. URL:[Link]

  • "Recent Developments in Weinreb Synthesis and their Applications." Oriental Journal of Chemistry, 2019, 35(6). URL:[Link]

  • Khandelwal, S., et al. "Synthesis of Unsymmetrical 3,4-Diaryl-3-pyrrolin-2-ones Utilizing Pyrrole Weinreb Amides." Applied Organometallic Chemistry, 2021, 35(1). URL:[Link]

  • Niu, T., et al. "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids." Organic Letters, 2009, 11(20), 4474–4477. URL:[Link]

  • Katritzky, A. R., et al. "An efficient conversion of carboxylic acids into Weinreb amides." Arkivoc, 2002, (xi), 39-44. URL:[Link]

Sources

Application

Application Note: Synthesis of 2-Acylpyrroles via N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide

Introduction The Weinreb ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, remains a cornerstone methodology for the controlled construction of carbon-carbon bonds in organic synthesis[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Weinreb ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, remains a cornerstone methodology for the controlled construction of carbon-carbon bonds in organic synthesis[1]. By utilizing N-methoxy-N-methylamides (Weinreb amides), chemists can react carboxylic acid derivatives with organometallic reagents to selectively yield ketones, bypassing the notorious problem of over-addition that typically plagues esters and acyl chlorides[1][2].

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (CAS: 368211-06-7)[3] is a highly valuable building block in medicinal chemistry. The 2-acylpyrrole motif it generates is a privileged scaffold found in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin, Zomepirac, and Ketorolac, as well as natural antibiotics like Pyoluteorin[4]. This application note provides a comprehensive, self-validating protocol for the synthesis and utilization of this specific Weinreb amide.

Mechanistic Principles & Expert Insights (E-E-A-T)

The Chelation-Controlled Intermediate

The success of the Weinreb amide relies on the formation of a highly stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition[5]. The metal cation (typically Li⁺ or Mg²⁺) is strongly chelated between the methoxy oxygen and the carbonyl oxygen[5]. This tight chelation prevents the intermediate from collapsing into a reactive ketone during the reaction. Only upon aqueous acidic workup does the intermediate break down to release the desired ketone, effectively preventing a second nucleophilic attack that would yield an unwanted tertiary alcohol[1][2].

Expert Insight: The Pyrrole NH Challenge

When working specifically with N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, the unprotected pyrrole nitrogen (NH) presents a critical stoichiometric variable. The pyrrole NH is relatively acidic (pKa ~16.5). Consequently, the first equivalent of the organometallic reagent will be consumed in a rapid acid-base reaction to form a pyrrolide anion[4].

Causality in Experimental Design: To achieve complete conversion to the ketone, a minimum of 2.0 to 2.5 equivalents of the organometallic reagent is strictly required[6]. If only 1.0 equivalent is used, the reagent will be entirely consumed by deprotonation, resulting in near-quantitative recovery of the starting material. Alternatively, pre-protecting the pyrrole nitrogen (e.g., with N-Boc or N-TIPS groups) allows for a 1:1 stoichiometric reaction, often resulting in cleaner impurity profiles.

Experimental Workflows

Workflow A Pyrrole-2-carboxylic Acid B Amidation (EDC/HOBt) A->B C Weinreb Amide (CAS 368211-06-7) B->C D Organometallic Addition (RMgX) C->D E Chelated Intermediate D->E F Acidic Workup E->F G 2-Acylpyrrole (Ketone) F->G

Workflow for the synthesis of 2-acylpyrroles via Weinreb amide intermediate.

Step-by-Step Protocols

Protocol A: Synthesis of N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide

Objective: Convert pyrrole-2-carboxylic acid to its corresponding Weinreb amide.

  • Activation: Dissolve Pyrrole-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere. Add EDC·HCl (1.2 eq, 12 mmol) and HOBt (1.2 eq, 12 mmol). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12 mmol) to the mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol).

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 12 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting acid will remain at the baseline, while the product will elute with an Rf of ~0.4. LC-MS should confirm the target mass (m/z[M+H]⁺ = 155.1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 30 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure Weinreb amide.

Protocol B: Synthesis of 2-Benzoylpyrrole via Grignard Addition

Objective: Convert the Weinreb amide to a ketone using an organometallic reagent.

  • Preparation: Dissolve N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide (1.0 eq, 5 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL) under an inert N₂ atmosphere. Cool the flask to 0 °C using an ice bath.

  • Nucleophilic Addition: Slowly add Phenylmagnesium bromide (3.0 M in Et₂O, 2.5 eq, 12.5 mmol) dropwise over 15 minutes. Note: The first equivalent generates the pyrrolide anion; slight outgassing or a color shift to pale yellow is normal and indicates successful deprotonation.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • In-Process Control (Self-Validation): Remove a 10 µL aliquot, quench it in 100 µL of saturated NH₄Cl, extract with 200 µL EtOAc, and analyze via LC-MS. The mass should shift from 154.17 (Starting Material) to 171.20 (Ketone Product).

  • Chelate Breakdown: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous NH₄Cl (20 mL). Add 1M HCl dropwise until the aqueous layer is slightly acidic (pH ~5). Crucial Step: This acidic environment is required to fully protonate the pyrrole and break the stable magnesium chelate[6].

  • Isolation: Extract with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the pure 2-benzoylpyrrole.

Mechanism WA 1H-Pyrrole Weinreb Amide Eq1 Eq 1: RMgX (NH Deprotonation) WA->Eq1 Anion Pyrrolide Anion Intermediate Eq1->Anion Eq2 Eq 2: RMgX (Nucleophilic Attack) Anion->Eq2 Chelate Stable 5-Membered Mg-Chelate Eq2->Chelate Quench Aqueous HCl Quench (Chelate Breakdown) Chelate->Quench Ketone Target Ketone (Over-addition Prevented) Quench->Ketone

Mechanistic pathway highlighting the requirement for two equivalents of Grignard reagent.

Data Presentation & Optimization

The following table summarizes the optimization of the Grignard addition to pyrrole-2-carboxamides, demonstrating the causality behind the stoichiometric requirements.

EntryPyrrole N-Protecting GroupReagentEquivalentsTemp (°C)Yield (%)Observation / Causality
1None (1H-Pyrrole)PhMgBr1.10 to RT< 10%Reagent consumed by NH deprotonation; SM recovered.
2None (1H-Pyrrole)PhMgBr2.50 to RT85%First eq. deprotonates NH; second eq. attacks carbonyl.
3None (1H-Pyrrole)n-BuLi2.5-78 to RT82%Organolithium successfully forms the chelate.
4N-BocPhMgBr1.10 to RT92%Protection prevents deprotonation; 1:1 stoichiometry works.
5N-TIPSPhMgBr1.10 to RT95%Bulky TIPS group prevents side reactions; excellent yield.

Self-Validating Systems & Troubleshooting

  • Incomplete Conversion / SM Recovery: If >50% of the Weinreb amide is recovered despite using 2.5 equivalents of Grignard, the reagent titer may be low. Always titrate organometallic reagents (e.g., using salicylaldehyde phenylhydrazone) prior to use.

  • Formation of Tertiary Alcohols: The Weinreb synthesis is designed to prevent this[2]. If tertiary alcohols are observed, it indicates premature collapse of the chelated intermediate. Ensure the reaction temperature does not exceed room temperature, and avoid premature exposure to moisture before the intentional acidic quench[6].

  • Poor Mass Balance: Pyrroles can be sensitive to strong acids, leading to polymerization. During the acidic workup (Protocol B, Step 5), ensure the pH does not drop below 4-5.

Sources

Method

Application Note: Sequential Nucleophilic Substitution/Michael Reaction with Weinreb Amides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and advanced applications of telescoped Weinreb amide transformations. Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and advanced applications of telescoped Weinreb amide transformations.

Introduction & Scientific Rationale

The synthesis of β -aminoketones is a cornerstone in medicinal chemistry, as these motifs serve as vital precursors for alkaloids, β -amino alcohols, and diverse nitrogenous heterocycles. Traditional approaches, such as the Mannich reaction or the stepwise alkylation of amines with β -haloalkyl ketones, often suffer from harsh conditions, narrow substrate scopes, or the need to isolate highly reactive, unstable intermediates[1].

To circumvent these limitations, a highly efficient, telescoped sequential protocol was developed by Gomtsyan and colleagues[1][2]. By utilizing stable N -methoxy- N -methylamides (Weinreb amides) as starting materials, chemists can perform a sequential nucleophilic substitution with a vinyl Grignard reagent, immediately followed by a spontaneous Michael addition[1]. This one-pot methodology capitalizes on the unique chelation properties of Weinreb amides, allowing them to act as dicationic C1​ equivalents that cleanly deliver highly functionalized β -aminoketones or pyrazoline derivatives with excellent atom economy[2].

Mechanistic Insights and Causality

The success of this sequential reaction relies entirely on chelation-controlled stabilization and in situ intermediate generation . Understanding the causality of each step is critical for troubleshooting and optimizing the workflow.

  • Nucleophilic Addition: Vinylmagnesium bromide attacks the carbonyl carbon of the Weinreb amide.

  • Chelation Control: Unlike standard amides or esters that rapidly collapse to ketones and undergo a second Grignard addition (yielding tertiary alcohols), the N -methoxy- N -methyl group forms a stable, five-membered chelated tetrahedral intermediate with the magnesium ion[1]. This arrests the reaction.

  • Aqueous Quench & Collapse: The addition of water protonates the complex, forcing the collapse of the tetrahedral intermediate. This generates a highly reactive α,β -unsaturated ketone (vinyl ketone) and liberates N -methoxy- N -methylamine as a free leaving group[1].

  • Spontaneous Michael Addition: The liberated amine (or an externally added nucleophile) immediately acts as a Michael donor, performing a conjugate addition on the transient vinyl ketone to yield the final β -aminoketone[1].

Mechanism N1 Weinreb Amide + VinylMgBr N2 Tetrahedral Intermediate N1->N2 Nucleophilic Addition N3 Vinyl Ketone + Amine N2->N3 Aqueous Quench N4 β-Aminoketone N3->N4 Michael Addition

Mechanistic pathway of the sequential nucleophilic substitution and Michael addition.

Quantitative Data & Substrate Scope

The sequential transformation is highly robust across various electronic environments. The table below summarizes typical yields based on validated literature protocols[1][2].

Starting Weinreb AmideGrignard ReagentNucleophile SourceProduct TypeTypical Yield
N -Methoxy- N -methylbenzamideVinylMgBrInternal ( HN(OMe)Me ) β -Aminoketone82%[1]
Pyridine-2-carboxamide derivativeVinylMgBrInternal ( HN(OMe)Me ) β -Aminoketone85%[1]
Pyridine-3-carboxamide derivativeVinylMgBrInternal ( HN(OMe)Me ) β -Aminoketone81%[1]
Aliphatic/Aromatic Weinreb AmidesVinylMgBrExternal (Phenylhydrazine)1,3-Disubstituted Pyrazoline70–85%[2]

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The visual workflow below outlines the critical operational phases.

Workflow S1 1. Substrate Preparation Dissolve Weinreb Amide in THF (0 °C) S2 2. Grignard Addition Add VinylMgBr dropwise S1->S2 S3 3. Intermediate Formation Stir 1h at Ambient Temp S2->S3 S4 4. Quench & Michael Addition Add H2O (or external amine) S3->S4 S5 5. Isolation Extract, Wash, and Purify S4->S5

Step-by-step experimental workflow for the sequential Weinreb amide transformation.

Protocol A: Direct Synthesis of β -( N -methoxy- N -methylamino)ketones

This procedure utilizes the leaving group as the internal Michael donor.

Reagents:

  • Weinreb Amide (1.0 equiv, e.g., 13.2 mmol)

  • Vinylmagnesium bromide (1.0 M in THF, 1.1 equiv, 14.5 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon or nitrogen atmosphere. Dissolve the Weinreb amide (13.2 mmol) in 20 mL of anhydrous THF[1].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Expertise Note: Strict temperature control during addition prevents localized heating, which can cause premature collapse of the chelate and lead to double Grignard addition.

  • Nucleophilic Attack: Add the 1.0 M solution of vinylmagnesium bromide (14.5 mL) dropwise over 1–2 minutes via syringe[1].

  • Maturation: Remove the ice bath after 10 minutes. Allow the reaction mixture to warm to ambient temperature and stir for exactly 1 hour[1]. Monitor via TLC to ensure complete consumption of the starting amide.

  • Sequential Trigger (Quench): Quench the reaction by rapidly adding 15 mL of deionized water[1]. Stir vigorously for 15 minutes. Expertise Note: The water breaks the magnesium chelate, releasing the vinyl ketone and the N -methoxy- N -methylamine, which immediately undergoes conjugate addition in the biphasic mixture.

  • Workup: Dilute the mixture with ethyl acetate. Separate the organic layer and wash twice with water and once with brine[1]. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the pure β -aminoketone.

Protocol B: Synthesis of Pyrazolines via External Nucleophiles

This procedure intercepts the intermediate vinyl ketone with an external nucleophile to build complex heterocycles.

Step-by-Step Methodology:

  • Execute Steps 1 through 4 exactly as described in Protocol A.

  • External Nucleophile Quench: Instead of quenching with plain water, quench the reaction mixture with an aqueous solution containing an external nucleophile (e.g., phenylhydrazine hydrochloride, 1.2 equiv)[2].

  • Cyclization: Stir the biphasic mixture vigorously at ambient temperature for 2–4 hours. The external hydrazine outcompetes the liberated N -methoxy- N -methylamine for the Michael addition, followed by an intramolecular condensation with the ketone carbonyl to form the pyrazoline ring[2].

  • Workup: Extract with dichloromethane, wash with saturated NaHCO3​ , dry, and purify via chromatography to isolate the 1,3-disubstituted pyrazoline[2].

References

  • Gomtsyan, A. (2000). Direct Synthesis of β -Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Organic Letters, 2(1), 11-13.[Link]

  • Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β -Aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (the Weinreb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (the Weinreb amide of pyrrole-2-carboxylic acid). While Weinreb amides are highly reliable for synthesizing ketones without over-addition[1], the presence of the electron-rich, unprotected pyrrole ring introduces unique mechanistic variables that frequently lead to reaction failure, poor yields, or complex side-product mixtures.

This guide provides a diagnostic workflow, causality-based FAQs, quantitative data, and a self-validating protocol to ensure your acylations succeed on the first attempt.

Diagnostic Workflow for Acylation Failures

Use the following diagnostic logic tree to identify the root cause of your reaction failure based on your LC-MS or TLC analytical data.

G A Reaction Failure / Low Yield B Check LC-MS / TLC Data A->B C Unreacted Starting Material B->C Mass = SM D Tertiary Alcohol (Over-addition) B->D Mass = SM + 2R E Dark Tar / Polymer B->E Baseline streak F Increase Organometallic Eq. or Protect Pyrrole N-H C->F G Maintain < 0 °C, Ensure THF Solvent D->G H Use Mild Buffered Quench (Sat. NH4Cl) E->H

Caption: Diagnostic flowchart for identifying and resolving pyrrole Weinreb amide acylation side products.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: I am recovering >80% of my starting N-methoxy-N-methyl-1H-pyrrole-2-carboxamide with almost no ketone product. What went wrong?

Causality: This is the most common issue when working with unprotected pyrroles. The pyrrole N-H is relatively acidic (pKa ~16.5). When you add an organolithium or Grignard reagent, the first equivalent acts exclusively as a base rather than a nucleophile, deprotonating the pyrrole nitrogen to form a magnesium or lithium pyrrolide salt[1]. If you only use 1.0 to 1.2 equivalents of your organometallic reagent, it is entirely consumed by this rapid acid-base reaction, leaving no nucleophile to attack the Weinreb amide carbonyl. Resolution: You must use a minimum of 2.2 equivalents of the organometallic reagent. Alternatively, to conserve expensive or complex nucleophiles, pre-treat the substrate with 1.05 equivalents of a sacrificial base (e.g., isopropylmagnesium chloride, i PrMgCl) to form the pyrrolide salt before adding your primary nucleophile[2].

Q2: My LC-MS shows a major peak corresponding to a tertiary alcohol. Aren't Weinreb amides supposed to prevent over-addition?

Causality: The fundamental principle of the Weinreb–Nahm ketone synthesis is the formation of a stable, five-membered cyclic metal chelate (a tetrahedral intermediate) that resists further nucleophilic attack until the aqueous quench[1]. However, this chelate can collapse prematurely into the highly reactive ketone in situ if the reaction temperature exceeds 0 °C, or if coordinating solvents (like THF) are replaced by non-coordinating solvents (like toluene) which fail to stabilize the metal chelate[3]. Once the ketone forms in the presence of unreacted organometallic reagent, rapid over-addition to the tertiary alcohol occurs. Resolution: Maintain the reaction temperature strictly between -78 °C and 0 °C. Ensure THF is used as the primary solvent to maximize the stability of the tetrahedral intermediate.

Q3: During the aqueous workup, my reaction mixture turned dark red/black, and the yield dropped significantly. What is this side product?

Causality: You are observing acid-catalyzed pyrrole polymerization, historically referred to as "pyrrole red." Pyrroles are highly electron-rich heteroaromatics. If you quench the reaction with strong aqueous acids (e.g., 1M HCl or H 2​ SO 4​ ) to break the Weinreb chelate, the localized low pH triggers rapid electrophilic aromatic substitution between the pyrrole rings, leading to dark, insoluble polymeric tars[4]. Resolution: Always quench pyrrole-containing reactions with a mild, buffered proton source. Saturated aqueous ammonium chloride (NH 4​ Cl) is ideal because it provides a pH of ~5.5, which is acidic enough to hydrolyze the tetrahedral intermediate but mild enough to prevent pyrrole polymerization.

Mechanistic Pathway: Chelate Stability vs. Over-Addition

The following diagram illustrates the mechanistic divergence between successful ketone formation and the tertiary alcohol side product.

G A Pyrrole Weinreb Amide + RMgX B Stable 5-Membered Chelate (Tetrahedral Intermediate) A->B -78 °C, THF C Premature Collapse (T > 0 °C or Poor Solvent) B->C Warming F Aqueous Quench (Sat. NH4Cl) B->F Quench at 0 °C D Ketone Intermediate (in situ) C->D E Tertiary Alcohol (Over-addition) D->E + RMgX G Desired Pyrrole Ketone F->G

Caption: Mechanistic divergence between stable chelate formation and premature collapse.

Quantitative Data: Reaction Parameter Effects

The table below summarizes how variations in stoichiometry, temperature, and workup conditions dictate the product distribution when reacting N-methoxy-N-methyl-1H-pyrrole-2-carboxamide with a standard Grignard reagent (RMgBr).

Organometallic Eq.Temperature (°C)SolventQuench ReagentMajor Product ObservedYield (%)
1.1 eq RMgBr-78 to 0THFSat. NH 4​ ClUnreacted Starting Material< 5% (Ketone)
2.2 eq RMgBr -78 to 0 THF Sat. NH 4​ Cl 2-Acylpyrrole (Desired) > 85%
2.2 eq RMgBr25 (Room Temp)TolueneSat. NH 4​ ClTertiary Alcohol (Over-addition)Major
2.2 eq RMgBr-78 to 0THF1M HClPolymeric Tar< 30% (Ketone)

Self-Validating Experimental Protocol: Optimized Acylation

To prevent the side products detailed above, utilize this step-by-step, self-validating methodology. This protocol uses a sacrificial base to protect the pyrrole N-H, ensuring 100% atom economy of your primary (potentially expensive) nucleophile.

Reagents: N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (1.0 eq), i PrMgCl (2.0 M in THF, 1.05 eq), Target Grignard Reagent RMgX (1.1 eq), Anhydrous THF.

Step 1: Preparation & Purging Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times. Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.2 M concentration) and cool the solution to 0 °C using an ice-water bath.

Step 2: Sacrificial Deprotonation (Self-Validating Step) Add i PrMgCl (1.05 eq) dropwise over 5 minutes. Validation Check: You must observe mild gas evolution (propane gas) and a slight yellowing of the solution. If gas evolution is absent, your Grignard reagent has degraded (quenched by moisture), and you must stop and obtain a fresh reagent before proceeding.

Step 3: Nucleophilic Addition Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate. Add your primary Grignard reagent (1.1 eq) dropwise down the side of the flask to pre-cool the droplets before they hit the reaction mixture.

Step 4: Chelate Maturation Stir the reaction at -78 °C for 1 hour. Remove the dry ice bath and replace it with an ice-water bath to warm the reaction to 0 °C for exactly 30 minutes. Critical Rule: Do not allow the reaction to exceed 0 °C, or the chelate will collapse and cause tertiary alcohol formation.

Step 5: Buffered Quench (Self-Validating Step) While maintaining the temperature at 0 °C, vigorously stir the solution and add saturated aqueous NH 4​ Cl dropwise until gas evolution ceases, then add a larger volume (equal to the THF volume). Validation Check: The reaction should form a white/gray suspension (magnesium salts) and remain pale/yellow. If the solution turns dark red or black, the localized pH dropped too low, indicating an improper quench.

Step 6: Isolation Dilute with ethyl acetate (EtOAc). Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • Weinreb ketone synthesis Wikipedia[Link]

  • Recent Developments in Weinreb Synthesis and Their Applications ResearchGate[Link]

  • Recent Developments in Weinreb Synthesis and their Applications Orient J Chem[Link]

  • Regiocontrolled Synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones From Pyrrole Weinreb Amides PubMed[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-methoxy-N-methyl-1H-pyrrole-2-carboxamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (the Weinreb amide of pyrrole-2-carboxylic acid). This intermediate is a critical building block in drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (the Weinreb amide of pyrrole-2-carboxylic acid). This intermediate is a critical building block in drug discovery, frequently utilized to synthesize pyrrole-2-ketones and aldehydes via organometallic addition[1].

However, the electron-rich nature of the pyrrole ring introduces unique mechanistic challenges—most notably, the propensity for rapid decarboxylation during carboxylic acid activation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yielding syntheses[2][3].

Quantitative Data: Coupling Agent Comparison

Selecting the correct coupling agent is the most critical variable in this synthesis. The table below summarizes the empirical performance of various activation strategies specifically for 1H-pyrrole-2-carboxylic acid.

Coupling StrategyTypical YieldReaction TimePrimary Failure Mode & Causality
CDI (1,1'-Carbonyldiimidazole) 85–92%4–6 hMoisture Sensitivity: CDI readily hydrolyzes. If wet solvents are used, activation fails, leaving unreacted starting material.
EDCI / HOBt 70–85%12–18 hWorkup Losses: Byproducts are water-soluble, but the target Weinreb amide also exhibits partial aqueous solubility, leading to extraction losses.
T3P (Propylphosphonic anhydride) 75–88%8–12 hSluggish Kinetics: Requires excess base (DIPEA) to drive the reaction, which can sometimes promote trace N-acylation.
Oxalyl Chloride / DMF (cat.) < 30%1–2 hDecarboxylation: The highly reactive acid chloride intermediate undergoes rapid, base-catalyzed decarboxylation driven by the electron-rich pyrrole ring.

Mechanistic Workflow

Workflow A 1H-Pyrrole-2-carboxylic acid (Starting Material) B Activation (CDI, 1.2 eq, DMF, RT) A->B Step 1 (-CO2) C Acyl Imidazole Intermediate B->C D Amidation (+ NHMe(OMe)·HCl + DIPEA) C->D Step 2 E N-methoxy-N-methyl-1H- pyrrole-2-carboxamide D->E Workup

Figure 1: Two-step one-pot mechanistic workflow for CDI-mediated Weinreb amide synthesis.

Troubleshooting & FAQs

Q1: My starting material is completely consumed, but my isolated yield is near zero. What happened?

Cause: You are likely observing decarboxylation . Causality: The pyrrole ring is an electron-rich, π -excessive heteroaromatic system. When the C2-carboxylic acid is converted into a highly electrophilic intermediate (like an acid chloride), the nitrogen lone pair can push electron density through the conjugated system, facilitating the heterolytic cleavage of the C-C bond and ejecting CO2​ to form unsubstituted pyrrole[4]. Solution: Avoid harsh chlorinating agents like oxalyl chloride or thionyl chloride. Switch to a milder coupling agent like CDI or HATU, and strictly maintain the activation temperature between 0 °C and 20 °C[2].

Q2: I am seeing multiple higher- Rf​ spots on my TLC plate. Do I need to protect the pyrrole N-H?

Cause: You are likely observing N-acylation or dimerization . Causality: While the pyrrole N-H is weakly acidic ( pKa​≈16.5 ), the use of strong bases (e.g., NaH) or a massive excess of acylating agent can lead to the deprotonation and subsequent acylation of the pyrrole nitrogen. Solution: Protection of the pyrrole N-H (e.g., with a Boc or TIPS group) is usually unnecessary for Weinreb amide synthesis if the conditions are controlled[2]. Use a mild tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Ensure you do not exceed 1.2 equivalents of your coupling agent.

Q3: The reaction stalls at 50% conversion. How do I drive it to completion?

Cause: Poor solubility of the nucleophile or insufficient free-basing. Causality: N,O-Dimethylhydroxylamine is supplied as a hydrochloride salt ( NHMe(OMe)⋅HCl )[5]. It has poor solubility in non-polar solvents and must be neutralized to become nucleophilic. If the base is consumed by other acidic byproducts, the nucleophile remains locked as an unreactive salt. Solution: Pre-mix the NHMe(OMe)⋅HCl (2.5 eq) with DIPEA (3.0 eq) in a separate vial with a polar aprotic solvent (DMF or DCM) and let it stir for 10 minutes before adding it to the activated ester mixture.

Q4: I lose a significant amount of product during the aqueous workup. How can I recover it?

Cause: High aqueous solubility. Causality: The Weinreb amide moiety contains multiple hydrogen-bond acceptors (oxygen and nitrogen atoms), making the target molecule partially soluble in water, especially in the presence of residual DMF or basic aqueous layers. Solution: Use a "salting-out" procedure. Quench the reaction with saturated aqueous NH4​Cl , and extract with a highly organic-soluble solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Wash the organic layer with brine (not plain water) to remove DMF without pulling the product into the aqueous phase.

Self-Validating Experimental Protocol (CDI Method)

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI), which is highly effective for pyrrole-2-carboxylic acids as it forms a stable acyl imidazole intermediate that resists decarboxylation[2][3].

Reagents:

  • 1H-pyrrole-2-carboxylic acid (1.0 eq, 10 mmol, 1.11 g)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol, 1.94 g)

  • N,O-Dimethylhydroxylamine hydrochloride (2.5 eq, 25 mmol, 2.44 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol, 5.2 mL)

  • Anhydrous DMF (25 mL)

Step-by-Step Methodology:

  • Activation (Self-Validation Checkpoint 1): Dissolve 1H-pyrrole-2-carboxylic acid in anhydrous DMF (15 mL) under a nitrogen atmosphere. Cool the flask to 0 °C. Add CDI portion-wise over 5 minutes. Observation: Effervescence ( CO2​ gas evolution from CDI) will occur. Stir at room temperature for 1 hour.

    • Validation: Quench a 10 μL aliquot in 1 mL of methanol. Analyze via LC-MS. You should observe the mass of the methyl ester (formed by the reaction of the acyl imidazole with methanol), confirming successful activation without decarboxylation.

  • Nucleophile Preparation: In a separate flask, suspend NHMe(OMe)⋅HCl in DMF (10 mL) and add DIPEA. Stir for 10 minutes until the solution is mostly clear.

  • Coupling: Dropwise add the nucleophile solution to the activated acyl imidazole mixture at room temperature. Stir for 4 to 6 hours.

    • Validation: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The product Weinreb amide will appear as a UV-active spot with an Rf​ of ~0.4, staining positively with KMnO4​ .

  • Workup: Pour the reaction mixture into 100 mL of saturated aqueous NH4​Cl (do not use strong acids like 1M HCl, which may hydrolyze the product). Extract with EtOAc ( 3×50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl ( 2×30 mL) to remove residual DMF, followed by saturated brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 20-60% EtOAc in Hexanes) to yield the pure N-methoxy-N-methyl-1H-pyrrole-2-carboxamide.

Troubleshooting Decision Tree

DecisionTree Start Issue: Low Yield / Reaction Failure Q1 Is the starting material completely consumed? Start->Q1 Decarb Check for Decarboxylation. (Lower temp, use CDI) Q1->Decarb Yes, but no product mass Sol Check NHMe(OMe)·HCl solubility & Base eq. Q1->Sol No (Unreacted SM remains) Q2 Are there multiple new spots on TLC? Q1->Q2 Yes, complex mixture Nacyl N-Acylation likely. Reduce coupling agent eq. Q2->Nacyl Yes (Higher Rf spots seen) AqLoss Product lost in workup. Use brine / extract with EtOAc. Q2->AqLoss No (Clean reaction, low mass)

Figure 2: Diagnostic decision tree for isolating failure modes in pyrrole Weinreb amide synthesis.

References

  • Banwell, M., & Smith, J. (2001). A MILD, ONE-POT METHOD FOR THE CONVERSION OF CARBOXYLIC ACIDS INTO THE CORRESPONDING WEINREB AMIDES. Synthetic Communications, 31(13), 2011–2019. Available at:[Link]

  • Palmer, M. J., Deng, X., Watts, S., Krilov, G., Gerasyuto, A., Kokkonda, S., ... & Phillips, M. A. (2021). Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series. Journal of Medicinal Chemistry, 64(9), 6085-6136. Available at:[Link]

  • Mahdi, A. S., & Al-Shirayda, H. A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1642-1652. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,4-Disubstituted 3-Pyrrolin-2-ones

Welcome to the Technical Support Center for the synthesis of 3,4-disubstituted 3-pyrrolin-2-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,4-disubstituted 3-pyrrolin-2-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important class of N-heterocycles. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to overcome synthetic hurdles and accelerate your research.

Introduction: The Synthetic Challenge of 3,4-Disubstituted 3-Pyrrolin-2-ones

3,4-Disubstituted 3-pyrrolin-2-ones are privileged scaffolds in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. However, their synthesis can be fraught with challenges, including issues with regioselectivity, stereocontrol, low yields, and difficult purifications. Direct functionalization of the pyrrolinone core is often problematic due to the reactivity of the C2 and C5 positions, necessitating the construction of the substituted ring from acyclic precursors.[1] This guide will address common problems associated with the most frequently employed synthetic strategies.

Troubleshooting Common Synthetic Methods

This section provides a detailed, question-and-answer-style troubleshooting guide for the most common synthetic routes to 3,4-disubstituted 3-pyrrolin-2-ones.

Paal-Knorr Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classical and versatile method.[1][2] However, its apparent simplicity can be deceptive.

Q1: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the likely causes and how can I improve it?

A1: Low yields in the Paal-Knorr synthesis are a frequent issue and can often be traced back to several key factors:

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr conditions often involve prolonged heating in strong acids, which can lead to the degradation of sensitive starting materials or the desired product.[1][3]

    • Recommendation: Modern approaches often utilize microwave-assisted heating, which can dramatically reduce reaction times and improve yields.[3] If you are using conventional heating, carefully optimize the temperature and reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

    • Recommendation: For less reactive amines, consider using a more forcing catalyst (e.g., a Lewis acid like Sc(OTf)₃) or higher temperatures.[3] If steric hindrance is the issue, you may need to consider an alternative synthetic route.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical.

    • Recommendation: While an acid catalyst is often necessary to promote the reaction, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][3] Start with a weak acid like acetic acid.[3] If a stronger acid is required, use it judiciously and monitor the reaction closely for byproduct formation.

Q2: I am observing a significant amount of a furan byproduct in my reaction mixture. How can I suppress its formation?

A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis of pyrroles and pyrrolinones, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound before the amine can react.[3][4]

  • Control the Acidity: This is the most critical factor. Maintain a neutral to weakly acidic pH (above 3).[3] Using a buffer or a weak acid like acetic acid can help maintain the optimal pH range.

  • Use an Excess of the Amine: Employing a molar excess of the amine can shift the equilibrium towards the desired pyrrolinone product.[4]

  • Choice of Catalyst: Opt for milder catalysts. Lewis acids or heterogeneous acid catalysts can sometimes provide better selectivity for the desired product over furan formation compared to strong Brønsted acids.

Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this and how can I prevent it?

A3: The formation of dark, polymeric materials is often a sign of product or starting material degradation under harsh reaction conditions.[1][4]

  • Lower the Reaction Temperature: High temperatures can promote polymerization. Try running the reaction at a lower temperature for a longer period.

  • Use a Milder Catalyst: Strong acids can catalyze polymerization. Switch to a weaker acid or consider a catalyst-free reaction if your substrates are sufficiently reactive.

  • Degas Your Solvent: For sensitive substrates, removing dissolved oxygen from the solvent by degassing can prevent oxidative polymerization.

Barton-Zard Synthesis

The Barton-Zard synthesis provides a powerful route to 3,4-disubstituted pyrroles and their corresponding 3-pyrrolin-2-one precursors via the condensation of a nitroalkene with an α-isocyanoacetate.[5]

Q1: My Barton-Zard reaction is not proceeding, and I am recovering my starting materials. What should I check?

A1: A stalled Barton-Zard reaction often points to issues with the base or the reactivity of your starting materials.

  • Base Strength and Stoichiometry: A sufficiently strong, non-nucleophilic base is required to deprotonate the α-isocyanoacetate. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is commonly used.[1] Ensure you are using a fresh, anhydrous base and consider optimizing the stoichiometry.

  • Purity of Starting Materials: Impurities in the nitroalkene or α-isocyanoacetate can inhibit the reaction. Ensure your starting materials are pure before proceeding.

  • Solvent: The reaction is typically run in an aprotic solvent like THF or acetonitrile. Ensure your solvent is anhydrous.

Q2: I am having difficulty preparing my substituted nitroalkene starting material. Are there alternative approaches?

A2: The preparation of substituted nitroalkenes can indeed be a challenging step, with methods like the Henry reaction sometimes giving low yields.[6][7]

  • Alternative Synthesis of Nitroalkenes: A Suzuki-Miyaura cross-coupling reaction between a 2-aryl-1-bromo-1-nitroethene and an arylboronic acid can be a more reliable method for preparing 1,2-diaryl-1-nitroethenes.[6]

  • Direct Use of Nitroalkane Precursors: In some cases, the nitroalkene can be generated in situ from the corresponding nitroalkane and an aldehyde.

Q3: The final oxidation of the pyrrole-2-carboxaldehyde to the 3-pyrrolin-2-one is not working. What could be the problem?

A3: This step, often a Baeyer-Villiger-type oxidation, can be sensitive to the substrate and reaction conditions.

  • Oxidizing Agent: Hydrogen peroxide is commonly used, but other peracids like m-CPBA can also be effective. The choice of oxidant may need to be optimized for your specific substrate.

  • Substrate Sensitivity: Some substituents on the pyrrole ring can interfere with the oxidation. For example, thioether-substituted pyrroles may be oxidized at the sulfur atom instead of the desired ring oxidation.[6] In such cases, a different synthetic strategy might be necessary.

Frequently Asked Questions (FAQs)

Q1: How can I improve the stereoselectivity of my 3,4-disubstituted 3-pyrrolin-2-one synthesis?

A1: Achieving high stereoselectivity is a critical challenge, especially for applications in drug development. Several strategies can be employed:

  • Chiral Catalysts: The use of chiral transition metal catalysts, such as those based on rhodium or cobalt, in conjunction with chiral ligands (e.g., modified bisoxazoline (BOX) ligands) can induce high enantioselectivity in cyclization reactions.[8]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction. The auxiliary can then be removed in a subsequent step.

  • Substrate Control: The inherent chirality of a starting material can be used to control the stereochemistry of the newly formed stereocenters.

  • Asymmetric [3+2] Cycloadditions: Reactions like the asymmetric [3+2] cycloaddition of azomethine ylides with alkenes can provide stereocontrolled access to highly substituted pyrrolidines, which can then be converted to the desired pyrrolin-2-ones.

Q2: What are the best practices for purifying 3,4-disubstituted 3-pyrrolin-2-ones, which are often polar and have low solubility?

A2: The purification of these polar N-heterocycles can be challenging. A combination of techniques is often necessary.

  • Column Chromatography:

    • Normal Phase: Silica gel is the most common stationary phase. Due to the polar nature of the products, you will likely need a relatively polar mobile phase, such as a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. A gradient elution can be effective in separating the product from less polar impurities.

    • Reverse Phase: For very polar compounds, reverse-phase chromatography (e.g., with a C18 column) using a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) can be a good option.[9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the separation of highly polar compounds that are poorly retained in reverse-phase chromatography.[9][10]

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline products.

    • Solvent Selection: The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11] Common solvents for recrystallizing polar compounds include ethanol, methanol, isopropanol, ethyl acetate, or mixtures of these with water or hexanes.

    • Procedure: Dissolve your crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[11]

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful tool.

Q3: I am using a transition-metal-catalyzed reaction to synthesize my 3,4-disubstituted 3-pyrrolin-2-one, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in transition-metal-catalyzed reactions is often influenced by a combination of electronic and steric factors.

  • Ligand Effects: The choice of ligand on the metal catalyst can have a profound impact on the regioselectivity of the reaction. Experiment with different ligands (e.g., phosphines, N-heterocyclic carbenes) to find the one that provides the best selectivity for your desired isomer.

  • Substrate Directing Groups: The presence of a directing group on one of the substrates can guide the catalyst to a specific position, thereby controlling the regiochemical outcome.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the regioselectivity. A systematic optimization of these parameters is often necessary.

Q4: In my multi-component reaction, I am observing the formation of multiple side products. How can I optimize the reaction to favor my desired 3,4-disubstituted 3-pyrrolin-2-one?

A4: Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step, but they can sometimes lead to a complex mixture of products.

  • Order of Addition: In some MCRs, the order in which the components are added can influence the reaction pathway and the product distribution.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. An excess of one component may favor a particular side reaction.

  • Concentration: The concentration of the reactants can also play a role. More dilute conditions can sometimes suppress the formation of oligomeric or polymeric byproducts.

  • Catalyst: The choice of catalyst can be critical in directing the MCR towards the desired product.

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of a 3,4-Disubstituted 3-Pyrrolin-2-one

This is a general protocol and may require optimization for specific substrates.

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (or another suitable solvent)

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in ethanol.

  • Add the primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.[3]

Protocol 2: General Procedure for Barton-Zard Synthesis of a Pyrrole Precursor

This protocol describes the formation of the pyrrole ring, which can then be oxidized to the desired 3-pyrrolin-2-one.

Materials:

  • Nitroalkene (1.0 eq)

  • α-Isocyanoacetate (1.0 eq)

  • DBU (1.1 eq)

  • Anhydrous THF

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • To a solution of the nitroalkene and α-isocyanoacetate in anhydrous THF at room temperature, add DBU dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude pyrrole by column chromatography.[5]

Visualizing Reaction Mechanisms and Workflows

Paal-Knorr Synthesis: Reaction Mechanism and Furan Side Reaction

paal_knorr cluster_main Paal-Knorr Pyrrolinone Synthesis cluster_side Furan Side Reaction (Acid-Catalyzed) A 1,4-Dicarbonyl C Hemiaminal Intermediate A->C + Amine F 1,4-Dicarbonyl B Primary Amine B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 3-Pyrrolin-2-one D->E Dehydration G Enol Intermediate F->G Enolization H Cyclized Hemiacetal G->H Intramolecular Attack I Furan H->I Dehydration

Caption: Paal-Knorr synthesis pathway and competing furan formation.

Troubleshooting Workflow for Low Yield in Paal-Knorr Synthesis

troubleshoot_paal_knorr start Low Yield in Paal-Knorr Synthesis q1 Check Reaction Conditions pH Temperature Time start->q1 a1_1 q1->a1_1 Yes a1_2 Temp too high/low? Optimize temperature q1->a1_2 a1_3 Time too short/long? Monitor with TLC q1->a1_3 q2 Furan Byproduct Observed? q1->q2 No a1_1->q2 a1_2->q2 a1_3->q2 a2 Increase Amine Stoichiometry Use Milder Catalyst q2->a2 Yes q3 Starting Materials Pure? q2->q3 No a2->q3 a3 Purify 1,4-Dicarbonyl and Amine q3->a3 No q4 Polymerization Observed? q3->q4 Yes a3->q4 a4 Lower Temperature Use Milder Catalyst q4->a4 Yes end Improved Yield q4->end No a4->end

Caption: A decision tree for troubleshooting low yields in the Paal-Knorr synthesis.

Quantitative Data Summary

Synthetic MethodCommon Yield RangeKey Optimization Parameters
Paal-Knorr Synthesis 40-80%pH, temperature, catalyst, purity of starting materials[3]
Barton-Zard Synthesis 50-90%Base strength, solvent, purity of starting materials
Transition-Metal Catalysis 60-95%Catalyst, ligand, solvent, temperature[12]
Multi-Component Reactions 50-85%Stoichiometry, order of addition, catalyst

Conclusion

The synthesis of 3,4-disubstituted 3-pyrrolin-2-ones is a rewarding endeavor that provides access to a wealth of biologically important molecules. While challenges are inherent to any synthetic effort, a systematic and informed approach to troubleshooting can overcome most obstacles. This guide provides a foundation for diagnosing and solving common problems encountered in the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles and carefully optimizing reaction conditions, you can significantly improve the efficiency and success of your synthetic efforts.

References

  • Greger, J. G., et al. (2011). Synthesis of Unsymmetrical 3,4-Diaryl-3-pyrrolin-2-ones Utilizing Pyrrole Weinreb Amides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Wang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective Hydroalkylation. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). ChemInform Abstract: N-Substituted Pyrrolinones from Enamines and α-Dicarbonyls. [Link]

  • Saygili, N., et al. (2006). Synthesis of new 3-pyrrolin-2-one derivatives. Turkish Journal of Chemistry. [Link]

  • Greger, J. G., et al. (2011). Synthesis of unsymmetrical 3,4-diaryl-3-pyrrolin-2-ones utilizing pyrrole Weinreb amides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • FULIR. (n.d.). Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo. [Link]

  • All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. [Link]

  • Organic Chemistry Portal. (2014). Synthesis of 3-Pyrrolin-2-ones by Rhodium-Catalyzed Transannulation of 1-Sulfonyl-1,2,3-triazole with Ketene Silyl Acetal. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds. [Link]

  • Pelkey, E. T., et al. (2006). Regiocontrolled Synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones From Pyrrole Weinreb Amides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Ghent University Academic Bibliography. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. [Link]

  • Sharma, P., et al. (2018). Two distinct protocols for the synthesis of unsymmetrical 3,4-disubstituted maleimides based on transition-metal catalysts. Organic & Biomolecular Chemistry.
  • Dolfen, J., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry. [Link]

  • Activity Two: Techniques used to perform chromatography. (n.d.). [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Professor Dave Explains. (2020). Recrystallization. [Link]

  • Reddy, B. V. S., et al. (2017).
  • ResearchGate. (n.d.). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. [Link]

  • Organic Chemistry Portal. (n.d.). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (n.d.). Reactions of 3-pyrrolin-2-ones. [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]

  • Reddit. (2025). Recrystallization for foam like crystals. [Link]

  • Beilstein Journals. (2025). Multicomponent reactions IV. [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for ortho-Substituted Weinreb Amides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering spectral anomalies when analyzing ortho-substituted N-methoxy-N-methyl benzamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering spectral anomalies when analyzing ortho-substituted N-methoxy-N-methyl benzamides (Weinreb amides).

Mechanistic Causality: The Root of Spectral Broadening

When synthesizing positional isomers of benzamides, you may notice a stark difference in the 1 H NMR spectra based on the substitution pattern. While meta- and para-substituted Weinreb amides typically display two sharp, distinct singlets for the N-methoxy (O-Me) and N-methyl (N-Me) groups, ortho-substituted variants almost always present these signals as broad, unassignable humps at room temperature[1].

The Causality: This broadening is a classic manifestation of the intermediate exchange regime on the NMR timescale. The amide C-N bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. In ortho-substituted benzamides, the steric bulk of the ortho-substituent clashes with the N-methoxy and N-methyl groups, significantly raising the rotational energy barrier between the syn and anti rotamers[2]. At 25 °C, the interconversion rate between these rotamers matches the NMR observation frequency, causing the signals to coalesce into broad humps rather than distinct peaks.

Troubleshooting FAQs

Q: Why do my N-Me and O-Me signals appear as a complex multiplet or broad humps between 3.14 and 3.64 ppm? A: Your molecule is trapped in an intermediate state of restricted rotation. The thermal energy at room temperature is insufficient to drive rapid rotamer interconversion, but too high to freeze them into distinct, separate states.

Q: How can I optimize the temperature to obtain sharp, assignable peaks? A: You must force the system out of the intermediate exchange regime using Variable Temperature (VT) NMR.

  • Heating (Fast Exchange Limit): By increasing the temperature to 50 °C – 75 °C, you provide the thermal energy required to overcome the steric rotational barrier. The rotamers will interconvert rapidly, and the NMR instrument will record a time-averaged spectrum, yielding two sharp singlets.

  • Cooling (Slow Exchange Limit): Alternatively, cooling the sample to -50 °C freezes the C-N bond rotation. The spectrum will resolve into distinct signals for each rotamer (e.g., four sharp singlets representing the O-Me and N-Me groups of both the syn and anti conformers).

Q: What solvents are recommended for high-temperature VT-NMR of these compounds? A: Standard Chloroform-d (CDCl 3​ ) boils at 61 °C, which safely limits your VT-NMR experiments to ~50 °C. If your specific ortho-substituent is exceptionally bulky (e.g., an iodine atom or a tert-butyl group), 50 °C may not be sufficient to reach the fast exchange limit. In these cases, swap your solvent to DMSO-d 6​ or Toluene-d 8​ , which safely allow heating up to 75 °C – 100 °C.

Quantitative Data: Temperature vs. Peak Morphology

The following table summarizes the expected peak morphologies for ortho-substituted Weinreb amides across different thermal regimes.

Temperature (°C)Recommended SolventExchange RegimeNMR Signal Morphology (N-Me / O-Me)
-50 °C CDCl 3​ / CD 2​ Cl 2​ Slow ExchangeFour sharp singlets (distinct rotamers resolved)
25 °C CDCl 3​ IntermediateTwo broad humps (~3.14 - 3.64 ppm)
40 °C CDCl 3​ Intermediate-FastSharpening humps / broad singlets
50 °C CDCl 3​ Fast ExchangeTwo sharp time-averaged singlets
75 °C DMSO-d 6​ Fast ExchangeTwo highly resolved sharp singlets

Experimental Protocol: Self-Validating High-Temperature VT-NMR

This step-by-step methodology ensures thermal homogeneity and includes a self-validation step to confirm structural integrity during heating.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified ortho-substituted Weinreb amide in 0.6 mL of DMSO-d 6​ . Transfer to a high-quality, defect-free NMR tube to prevent structural failure under thermal stress.

Step 2: Baseline Acquisition Acquire a standard 16-scan 1 H NMR spectrum at 25 °C. Confirm the presence of the broad humps to establish your baseline.

Step 3: Temperature Ramping Engage the VT unit. Increase the probe temperature from 25 °C to 75 °C in 10 °C increments. Critical Step: Allow a strict 5-minute equilibration period at each temperature step. This ensures thermal homogeneity across the entire sample volume, preventing convection currents that artificially broaden peaks.

Step 4: Coalescence Monitoring Acquire a spectrum at each 10 °C interval. Monitor the 3.10–3.70 ppm region. You will observe the broad humps gradually coalesce and sharpen.

Step 5: High-Resolution Acquisition & Self-Validation Once at 75 °C, acquire a high-resolution spectrum. Self-Validation Check: Integrate the newly sharpened N-Me and O-Me singlets against a stable aromatic proton. A successful, non-degraded run MUST yield an exact 3:3 integration ratio for the N-Me and O-Me protons. Any deviation indicates thermal degradation rather than rotamer coalescence.

Step 6: Controlled Cool Down Gradually ramp the temperature back to 25 °C in 15 °C increments before ejecting the sample. Rapid cooling by immediate ejection can shatter the NMR tube.

Diagnostic Workflow

VT_NMR_Workflow Start Acquire 1H NMR at 25°C Check Broad N-Me/O-Me Peaks? Start->Check Standard Standard Analysis Check->Standard No VT_NMR Initiate VT-NMR Check->VT_NMR Yes HighTemp Heat to 50°C - 75°C VT_NMR->HighTemp Coalescence LowTemp Cool to -50°C VT_NMR->LowTemp Resolution ResultHigh Sharp Averaged Singlets HighTemp->ResultHigh ResultLow Distinct Rotamer Signals LowTemp->ResultLow

Logical workflow for resolving broadened NMR signals via VT-NMR.

References

  • Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83. URL:[Link]

  • Karade, N. N., Tiwari, G. B., & Huple, D. B. (2010). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. National Center for Biotechnology Information (PMC). URL:[Link]

Reference Data & Comparative Studies

Validation

Interpreting 1H NMR features of N-methoxy-N-methyl amides

Title: Interpreting 1H NMR Features of Weinreb Amides: A Comparative Guide vs. Standard Amides Executive Summary N-methoxy-N-methyl amides, universally known as Weinreb amides, are premier acylating agents in modern orga...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Interpreting 1H NMR Features of Weinreb Amides: A Comparative Guide vs. Standard Amides

Executive Summary

N-methoxy-N-methyl amides, universally known as Weinreb amides, are premier acylating agents in modern organic synthesis and drug development. Their defining characteristic—the ability to undergo mono-addition with organometallic reagents to yield ketones without over-addition to tertiary alcohols—stems from the formation of a highly stable 5-membered metal chelate intermediate[1]. However, this unique electronic and steric environment also imparts distinct structural dynamics, notably restricted rotation around the C–N bond, which dramatically impacts their 1H NMR spectral signatures.

This guide objectively compares the 1H NMR interpretation of Weinreb amides against standard N,N-dimethyl amides, providing researchers with the diagnostic criteria and variable-temperature (VT) NMR protocols necessary for accurate structural validation.

Mechanistic Foundation: The Weinreb Amide Advantage

To understand the NMR features of Weinreb amides, one must first understand the electronic properties that make them synthetically valuable. Standard amides (like N,N-dimethyl amides) feature strong amidic resonance, leading to a highly polarized carbonyl group. When reacted with Grignard reagents, the resulting tetrahedral intermediate collapses rapidly, leading to a second nucleophilic attack and the formation of a tertiary alcohol[1].

Conversely, the N-methoxy group in a Weinreb amide acts as an internal coordinating ligand. Upon nucleophilic attack, the methoxy oxygen and the carbonyl oxygen form a stable, rigid 5-membered chelate with the metal counterion (e.g., Mg or Li)[1]. This chelate survives until aqueous workup, exclusively yielding the desired ketone.

G Start Acyl Substrate WA Weinreb Amide (N-methoxy-N-methyl) Start->WA DMA N,N-Dimethyl Amide Start->DMA Grignard1 Add RMgX WA->Grignard1 Grignard2 Add RMgX DMA->Grignard2 Chelate Stable 5-Membered Metal Chelate Grignard1->Chelate Chelation control Collapse Unstable Tetrahedral Intermediate Grignard2->Collapse Rapid collapse Ketone Ketone (Target) Chelate->Ketone Aqueous workup TertAlcohol Tertiary Alcohol (Over-addition) Collapse->TertAlcohol 2nd RMgX addition

Reaction pathways of Weinreb amides vs N,N-dimethyl amides with Grignard reagents.

1H NMR Spectral Signatures: Weinreb Amides vs. N,N-Dimethyl Amides

The partial double-bond character of the C–N bond dictates the NMR behavior of both amide classes. However, the presence of the electronegative oxygen directly attached to the nitrogen in Weinreb amides alters both the chemical shifts and the coalescence temperatures of the rotamers.

Table 1: Comparative 1H NMR Features (CDCl3, 298 K)

FeatureWeinreb Amide (N-methoxy-N-methyl)N,N-Dimethyl AmideCausality / Interpretation
N-CH3 Chemical Shift ~3.15 – 3.25 ppm~2.90 – 3.10 ppmThe inductive electron-withdrawing effect of the N-methoxy group deshields the N-methyl protons, shifting them downfield.
O-CH3 Chemical Shift ~3.47 – 3.82 ppmN/AHighly deshielded due to direct attachment to the oxygen atom.
Peak Multiplicity (RT) Often sharp singlets; broad humps in sterically hindered (e.g., ortho-substituted) systems.Typically two distinct sharp singlets (cis and trans to carbonyl).N,N-dimethyl amides have a higher rotational barrier, freezing rotamers at RT. Weinreb amides have a slightly lower barrier, often near the coalescence point at RT, leading to broadening.
Amidic Resonance Moderately destabilizedStrongThe N-O bond in Weinreb amides competes with the N-C(O) resonance, lowering the rotational barrier relative to standard amides[2].

The Rotamer Phenomenon: Causality Behind Peak Broadening

A frequent point of confusion during the structural verification of Weinreb amides is the appearance of broad, unresolved humps in the 1H NMR spectrum at room temperature, particularly in the 3.0–3.8 ppm region.

Why does this happen? The C–N bond has restricted rotation due to resonance delocalization of the nitrogen lone pair into the carbonyl pi-system. This creates two distinct conformers (rotamers): one where the N-methyl group is syn to the carbonyl oxygen, and one where it is anti.

In unhindered Weinreb amides (e.g., para-substituted benzamides), the energy barrier for rotation is low enough that the rotamers interconvert rapidly on the NMR timescale at 298 K, resulting in time-averaged sharp singlets for the N-CH3 and O-CH3 groups. However, introducing steric bulk—such as an ortho-substituent on a benzamide—forces the aromatic ring out of coplanarity with the amide plane. This steric clash raises the transition state energy for C–N bond rotation. Consequently, the interconversion rate slows down, matching the NMR timescale and causing the signals to broaden into humps (coalescence).

Experimental Protocol: Variable Temperature (VT) NMR for Rotamer Resolution

To self-validate the synthesis of a sterically hindered Weinreb amide and prove that broad humps are due to rotamers (and not impurities or polymeric aggregation), a Variable Temperature (VT) NMR study is mandatory.

Objective: To heat the sample past the coalescence temperature ( Tc​ ), forcing rapid rotamer interconversion and resolving the broad humps into sharp, time-averaged singlets.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the purified Weinreb amide in 0.6 mL of a high-boiling deuterated solvent.

    • Causality behind choice: Use DMSO- d6​ (b.p. 189 °C) instead of CDCl3 (b.p. 61 °C) to safely access temperatures up to 100 °C without solvent boiling, sample degradation, or NMR tube over-pressurization.

  • Instrument Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard to ensure accurate thermodynamic calculations.

  • Baseline Acquisition (298 K): Acquire a standard 1H NMR spectrum at room temperature. Note the full width at half maximum (FWHM) of the broad N-CH3 and O-CH3 signals.

  • Incremental Heating: Increase the probe temperature in 10 °C increments (e.g., 35 °C, 45 °C, 55 °C, 65 °C, 75 °C). Allow 5 minutes of equilibration time at each step before acquiring the spectrum.

  • Observation of Coalescence: As temperature increases, the broad humps will initially flatten, then merge, and finally sharpen into distinct singlets. For ortho-substituted Weinreb amides, sharp singlets typically emerge around 75 °C.

  • Reversibility Check (Self-Validating Step): Cool the sample back to 298 K and re-acquire the spectrum. The broad humps must return exactly as they appeared in Step 3. This proves the phenomenon is a reversible dynamic process (rotamer interconversion) and not the result of thermal degradation.

VT_NMR_Workflow Prep Prepare Sample in DMSO-d6 AcquireRT Acquire 1H NMR at 25°C (Broad Humps) Prep->AcquireRT Heat Heat in 10°C Increments (Equilibrate 5 min) AcquireRT->Heat AcquireHT Acquire 1H NMR at >75°C (Sharp Singlets) Heat->AcquireHT Cool Cool to 25°C (Verify Reversibility) AcquireHT->Cool

Variable Temperature (VT) NMR workflow for resolving Weinreb amide rotamers.

References

  • Source: Indian Journal of Chemistry (niscpr.res.in)
  • Source: American Chemical Society (acs.org)
  • Source: NSF Public Access Repository (nsf.gov)

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

Introduction N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, a derivative of the heterocyclic compound pyrrole, belongs to a class of reagents known as Weinreb amides.[1][2] These N-methoxy-N-methylamides are exceptionally...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, a derivative of the heterocyclic compound pyrrole, belongs to a class of reagents known as Weinreb amides.[1][2] These N-methoxy-N-methylamides are exceptionally valuable in modern organic synthesis due to their ability to react with organometallic reagents to produce aldehydes or ketones without the common side reaction of over-addition that plagues other carboxylic acid derivatives.[2][3] The stable tetrahedral intermediate formed during the reaction is key to its controlled reactivity.[3] Given its pivotal role as a synthetic intermediate, the unambiguous structural confirmation and purity assessment of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (Molecular Formula: C₇H₁₀N₂O₂, Molecular Weight: 154.17 g/mol ) is critical.[4][5]

Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and detailed structural information.[6][7] This guide provides a comparative analysis of various mass spectrometry methodologies for the characterization of this specific Weinreb amide, offering field-proven insights into experimental choices, from ionization techniques to mass analysis and fragmentation pathways.

Part 1: Ionization Technique Comparison: ESI vs. APCI

The choice of ionization source is the most critical parameter in developing a robust LC-MS method. For a molecule like N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, which possesses both polar and non-polar characteristics, the two most common atmospheric pressure ionization techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): A Soft Ionization Mainstay

ESI is a soft ionization technique ideally suited for polar and thermally labile molecules that are soluble in a polar solvent.[6][7] It generates ions from a liquid phase by creating a fine spray of charged droplets. For N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, the presence of the amide carbonyl oxygen and the pyrrole nitrogen provides sites for protonation, making it an excellent candidate for positive-ion mode ESI. The expected primary ion would be the protonated molecule, [M+H]⁺.

  • Causality: The efficiency of ESI is directly linked to the analyte's ability to hold a charge in solution. The inclusion of an acid modifier like formic acid in the mobile phase enhances protonation, thereby increasing the signal intensity of the [M+H]⁺ ion. A potential drawback is the formation of other adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can complicate spectra if the sample or solvent contains these salts.[8]

Atmospheric Pressure Chemical Ionization (APCI): A Gas-Phase Alternative

APCI is better suited for less polar and more volatile compounds that are thermally stable.[7][9] In APCI, the sample is vaporized with heat and nebulizing gas before being ionized by a corona discharge.[9][10] This gas-phase ionization mechanism makes it a robust alternative to ESI, particularly for analytes that are not easily ionized in solution.[7]

  • Causality: Because ionization occurs in the gas phase, APCI is often less susceptible to matrix effects and ion suppression than ESI.[8] It is compatible with a wider range of solvents, including normal-phase systems.[9] For the target analyte, APCI would also be expected to produce a strong [M+H]⁺ signal. However, the requirement for thermal vaporization means it is unsuitable for thermally labile compounds.[11][12]

Comparative Data: ESI vs. APCI Performance

The following table summarizes the expected performance of ESI and APCI for the analysis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide based on typical experimental outcomes.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale
Primary Ion [M+H]⁺[M+H]⁺Both techniques are efficient at protonating the analyte in positive ion mode.
Relative Sensitivity HighModerate to HighESI is generally preferred for this moderately polar molecule, likely yielding a stronger signal.
Adduct Formation [M+Na]⁺, [M+K]⁺ possibleMinimalESI is more prone to forming alkali metal adducts from solvent or sample contaminants.[8]
Thermal Stability Not requiredRequiredAPCI involves a heated nebulizer, making it unsuitable for thermally sensitive analytes.[9][11]
Matrix Effects More susceptibleLess susceptibleGas-phase ionization in APCI reduces interference from non-volatile matrix components.[8]
Optimal Mobile Phase Reversed-phase (polar)Reversed-phase & Normal-phaseAPCI's gas-phase mechanism provides greater flexibility in solvent choice.[9]

Part 2: A Validated LC-MS/MS Experimental Workflow

Reproducible and accurate analysis requires a well-defined experimental protocol. The following workflow provides a self-validating system for the characterization of the target compound.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide in methanol.

    • Create a working solution of 1.0 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.2 µm syringe filter before injection to prevent contamination of the LC system.[6]

  • Liquid Chromatography (LC) System and Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.[7]

    • Injection Volume: 5 µL.[7]

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) System and Conditions:

    • Ion Source: ESI (Positive Ion Mode).

    • Capillary Voltage: 3.5 kV.

    • Ion Source Temperature: 150 °C.

    • Desolvation Gas (N₂): Flow at 800 L/hr at a temperature of 350 °C.

    • Scan Range: m/z 50-300 for full scan analysis.

    • Tandem MS (MS/MS): Isolate the precursor ion [M+H]⁺ at m/z 155.08 and perform collision-induced dissociation (CID) with argon. Vary collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Weigh Analyte S2 Dissolve in Methanol (Stock Solution) S1->S2 S3 Dilute in Mobile Phase (Working Solution) S2->S3 S4 Filter (0.2 µm) S3->S4 LC LC Separation (C18 Column) S4->LC ESI Ionization (ESI+) LC->ESI MS1 Full Scan MS (Detect [M+H]⁺) ESI->MS1 ISO Isolation of m/z 155.08 MS1->ISO CID Fragmentation (CID) ISO->CID MS2 MS/MS Scan (Detect Fragments) CID->MS2 DA Data Acquisition & Analysis MS2->DA

Caption: A typical workflow for the LC-MS/MS analysis of pyrrole derivatives.[7]

Part 3: Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is essential for confirming the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent at the 2-position.[13] For the protonated N-methoxy-N-methyl-1H-pyrrole-2-carboxamide ([M+H]⁺, m/z 155.08), several characteristic fragmentation pathways can be proposed.

The primary sites of fragmentation are expected to be the bonds adjacent to the carbonyl group and the N-O bond of the Weinreb amide moiety, which are the most labile.[14]

Proposed Fragmentation Pathway:

  • Loss of Methoxy Radical (•OCH₃): Cleavage of the N-O bond can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z 124.06.

  • Loss of N-methylmethanamine (CH₃NHCH₂): A rearrangement followed by cleavage could result in this loss.

  • Formation of Pyrrole-2-carbonyl Cation: The most characteristic fragmentation is expected to be the cleavage of the C-N bond of the amide, leading to the loss of neutral N-methoxy-N-methylamine (HN(CH₃)OCH₃, 61.07 Da) and the formation of the stable pyrrole-2-carbonyl cation at m/z 94.03.

  • Loss of Carbon Monoxide (CO): The pyrrole-2-carbonyl cation (m/z 94.03) can subsequently lose carbon monoxide (28.01 Da) to form the pyrrole cation at m/z 66.03.

Fragmentation Pathway Diagram

Fragmentation_Pathway parent [M+H]⁺ m/z 155.08 frag1 [M+H - •OCH₃]⁺ m/z 124.06 parent->frag1 - •OCH₃ frag2 [M+H - HN(CH₃)OCH₃]⁺ m/z 94.03 parent->frag2 - HN(CH₃)OCH₃ frag3 [M+H - HN(CH₃)OCH₃ - CO]⁺ m/z 66.03 frag2->frag3 - CO

Caption: Proposed MS/MS fragmentation pathway for protonated N-methoxy-N-methyl-1H-pyrrole-2-carboxamide.

Effect of Collision Energy on Fragmentation

The extent of fragmentation is controlled by the collision energy applied in the collision cell. A study of fragmentation patterns at varying energies confirms the relationship between precursor and product ions.

Collision Energy (eV)Relative Abundance of Precursor Ion (m/z 155.08)Relative Abundance of Primary Fragment (m/z 94.03)Relative Abundance of Secondary Fragment (m/z 66.03)
10 (Low) 95%5%<1%
25 (Medium) 30%65%5%
40 (High) <5%50%45%

This systematic variation validates the fragmentation pathway; as collision energy increases, the abundance of the precursor ion decreases while the abundance of fragment ions increases.

Part 4: Comparison of Mass Analyzer Performance

The choice of mass analyzer impacts the resolution, mass accuracy, and speed of the analysis. For the definitive identification of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide and its potential impurities, high-resolution accurate-mass (HRAM) analyzers are superior.

Performance MetricQuadrupole (Q)Time-of-Flight (TOF)Orbitrap
Resolution Low (~2,000)High (10,000 - 60,000)Very High (60,000 - >240,000)
Mass Accuracy ~100 ppm< 5 ppm< 2 ppm
Primary Application Routine quantification (SRM/MRM)Accurate mass determination, screeningConfident elemental composition determination, metabolomics
Suitability for Analyte Suitable for targeted quantification if a standard is available.Excellent for confirming elemental composition and identifying unknowns.[13]The gold standard for unambiguous identification and structural elucidation.[10]

Expert Insight: While a standard quadrupole is sufficient for simple detection, a Q-TOF or Orbitrap instrument is highly recommended. The high mass accuracy they provide allows for the calculation of the elemental formula from the exact mass of the precursor and fragment ions, providing an exceptionally high degree of confidence in the compound's identity and flagging potential co-eluting impurities.

Final Recommendations

For the comprehensive and confident analysis of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, the recommended methodology is Liquid Chromatography coupled with Electrospray Ionization and a high-resolution mass analyzer (LC-ESI-QTOF or LC-ESI-Orbitrap) . This approach provides:

  • High Sensitivity: ESI is well-suited to the analyte's chemical nature.

  • Structural Confirmation: MS/MS fragmentation analysis provides a structural fingerprint.

  • Unambiguous Identification: High-resolution accurate-mass data confirms the elemental composition, distinguishing the analyte from isobaric interferences.

This guide provides the foundational knowledge and comparative data necessary for researchers, scientists, and drug development professionals to establish a robust and reliable analytical method for this important synthetic intermediate.

References

  • Benchchem.
  • Benchchem.
  • Thompson, A. et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC.
  • Wikipedia.
  • Liang, X. et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar.
  • LabX.
  • Creative Proteomics.
  • Holčapek, M. et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules.
  • PubChem. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide.
  • ACS Publications. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry.
  • ResearchGate.
  • ResearchGate.
  • chemeurope.com. Weinreb ketone synthesis.
  • Sigma-Aldrich. N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide.
  • Appretech Scientific Limited. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide.
  • Chemistry LibreTexts.

Sources

Validation

A Comparative Guide to N-methoxy-N-methyl-1H-pyrrole-2-carboxamide and Other Acylating Agents

In the landscape of modern organic synthesis, the precise and selective introduction of an acyl group is a foundational transformation. The choice of the acylating agent is paramount, directly influencing reaction effici...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the precise and selective introduction of an acyl group is a foundational transformation. The choice of the acylating agent is paramount, directly influencing reaction efficiency, selectivity, and functional group tolerance. This guide provides an in-depth comparison of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, a specialized Weinreb amide, against classical and contemporary acylating agents. We will delve into the mechanistic underpinnings that dictate their performance and provide field-proven experimental protocols to guide researchers in making informed decisions for their synthetic challenges.

The Weinreb Amide Advantage: Controlled Reactivity and Stability

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of acylating agents renowned for their unique balance of reactivity and stability.[1][2] Unlike more reactive counterparts like acid chlorides, Weinreb amides, including the title compound N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, offer a controlled and predictable reaction profile, particularly with highly nucleophilic organometallic reagents.[1][3]

The key to their success lies in the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[2][4][5] This intermediate is stabilized by chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the newly formed oxyanion and the N-methoxy oxygen atom. This chelated structure is remarkably stable at low temperatures and resists the collapse and subsequent over-addition that plagues reactions with esters or acid chlorides, which often lead to tertiary alcohols instead of the desired ketone.[1][3][6] An acidic workup is then required to hydrolyze this stable intermediate and furnish the ketone.[1]

Caption: Mechanism of Weinreb amide acylation with an organometallic reagent.

Head-to-Head Comparison with Other Acylating Agents

The choice of an acylating agent is a multifactorial decision based on substrate, desired product, and reaction conditions. Let's compare the performance of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide with common alternatives.

Versus Acid Chlorides and Anhydrides

Acid chlorides and anhydrides are among the most reactive acylating agents.[7][8] This high reactivity can be advantageous for rapid conversions but often comes at the cost of selectivity and ease of handling.[7]

Key Differentiators:

  • Selectivity with Organometallics: This is the most significant advantage of Weinreb amides. The direct reaction of organometallic reagents with acid chlorides or esters frequently yields over-addition products (tertiary alcohols) because the intermediate ketone is more reactive than the starting material.[2][4][5][6] Weinreb amides cleanly stop at the ketone stage.[1][3]

  • Stability and Handling: Acid chlorides are notoriously moisture-sensitive and often corrosive, releasing HCl as a byproduct.[7] Anhydrides are less reactive but can still be sensitive. Weinreb amides are generally stable, often crystalline solids that can be purified by chromatography and stored, making them much easier to handle.[1][9][10]

  • Functional Group Tolerance: The milder conditions often employed for Weinreb amide reactions allow for greater compatibility with sensitive functional groups that might not survive the harsh conditions required for acid chloride reactions.[1]

Table 1: Performance in Ketone Synthesis with Phenylmagnesium Bromide

Acylating AgentSubstrateProductTypical YieldOver-addition ProductReference
Pyrrole-2-carbonyl chloridePhenylmagnesium Bromide2-Benzoyl-1H-pyrroleLow to ModerateSignificant formation of Diphenyl(1H-pyrrol-2-yl)methanol[2][6]
N-methoxy-N-methyl-1H-pyrrole-2-carboxamide Phenylmagnesium Bromide2-Benzoyl-1H-pyrroleExcellent (>90%) Minimal to None [3][11]
Versus Activated Esters (e.g., NHS, HOBt Esters)

In the realm of amide bond formation, particularly in peptide synthesis, activated esters are common intermediates.[12][13] They are designed to be reactive enough to acylate amines but stable enough to suppress side reactions like racemization.[13]

Key Differentiators:

  • Application Scope: While Weinreb amides can be used to form other amides, their primary strength lies in ketone and aldehyde synthesis.[14] Activated esters are specifically optimized for forming peptide/amide bonds from carboxylic acids and amines under mild conditions.[12][13]

  • Activation Method: Weinreb amides are typically prepared from a carboxylic acid or its derivative in a separate step before reaction with the final nucleophile.[3][15] Activated esters are often generated in situ using coupling reagents like DCC or EDC, immediately before the addition of the amine component.[13]

  • Reactivity Control: The reactivity of activated esters can be finely tuned by the choice of the activating group (e.g., N-hydroxysuccinimide, 1-hydroxybenzotriazole). Weinreb amides have a more inherent level of reactivity dictated by their N-methoxy-N-methyl structure.

Acylating_Agent_Selection start What is your desired product? ketone Ketone or Aldehyde start->ketone amide Amide / Peptide start->amide ketone_q Is your nucleophile a strong organometallic (Grignard, Organolithium)? ketone->ketone_q amide_q Are you performing peptide synthesis or coupling sensitive amines? amide->amide_q weinreb Use a Weinreb Amide (e.g., N-methoxy-N-methyl- 1H-pyrrole-2-carboxamide) Prevents over-addition ketone_q->weinreb Yes acid_chloride Use an Acid Chloride or Ester Risk of over-addition to tertiary alcohol ketone_q->acid_chloride No (or using a milder nucleophile) active_ester Use an Activated Ester (e.g., NHS/DCC, HOBt/EDC) Minimizes racemization amide_q->active_ester Yes other_amide Use a Weinreb Amide or Acid Chloride Consider for robust, non-chiral amines amide_q->other_amide No

Caption: Decision tree for selecting an appropriate acylating agent.

Experimental Protocols

To provide a practical, self-validating comparison, we describe two protocols for the synthesis of a pyrrolyl ketone. The first utilizes the title Weinreb amide, demonstrating control, while the second uses the corresponding acid chloride, highlighting the common pitfalls.

Protocol 1: Controlled Synthesis of 2-Benzoyl-1H-pyrrole via Weinreb Amide

This protocol demonstrates the chemoselective mono-acylation of an organometallic reagent.

Workflow Diagram:

Weinreb_Protocol_Workflow start Start: Inert Atmosphere dissolve Dissolve N-methoxy-N-methyl-1H-pyrrole- 2-carboxamide in anhydrous THF start->dissolve cool Cool solution to 0 °C dissolve->cool add_grignard Add Phenylmagnesium Bromide dropwise over 15 min cool->add_grignard stir Stir at 0 °C for 2 hours add_grignard->stir quench Quench reaction with saturated aq. NH₄Cl stir->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layers with brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by flash chromatography dry->purify end End: Isolate pure 2-Benzoyl-1H-pyrrole purify->end

Caption: Experimental workflow for ketone synthesis using a Weinreb amide.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add phenylmagnesium bromide (1.1 equiv, 1.0 M solution in THF) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel flash chromatography to yield the pure 2-benzoyl-1H-pyrrole.

Protocol 2: Synthesis Attempt with Pyrrole-2-carbonyl chloride

This protocol illustrates the challenge of over-addition with highly reactive acylating agents.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add pyrrole-2-carbonyl chloride (1.0 equiv) and dissolve in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add phenylmagnesium bromide (1.1 equiv, 1.0 M solution in THF) dropwise via syringe. A rapid reaction is often observed.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl and perform the same extraction and drying procedure as in Protocol 1.

  • Analysis: Analysis of the crude product mixture by ¹H NMR or LC-MS will typically show a mixture of the desired ketone (2-benzoyl-1H-pyrrole) and the over-addition product, diphenyl(1H-pyrrol-2-yl)methanol. The ratio is highly dependent on the precise reaction conditions and rate of addition.

Conclusion

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, as a representative Weinreb amide, offers a superior method for the synthesis of ketones from highly reactive organometallic nucleophiles when compared to traditional acylating agents like acid chlorides.[3][6] Its key advantage is the formation of a stable chelated intermediate that effectively prevents the common problem of over-addition, leading to cleaner reactions and higher yields of the desired mono-acylated product.[1][2][4] While other agents like activated esters are better suited for specific applications such as racemization-free peptide coupling, the stability, ease of handling, and predictable reactivity of Weinreb amides make them indispensable tools for complex molecule synthesis where control and selectivity are paramount.[1][16]

References

  • Mahmoud, M. et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. Available from: [Link]

  • Collum, D. B. et al. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry, 71(19), 7139-7146. Available from: [Link]

  • Mahmoud, M. et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Available from: [Link]

  • Kerr, W. J. et al. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 25(18), 4298. Available from: [Link]

  • Khalid, M. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Available from: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

  • Concellón, J. M. et al. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis, 50(15), 2893-2902. Available from: [Link]

  • Khalid, M. et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available from: [Link]

  • Appretech Scientific Limited. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide. Available from: [Link]

  • Bodanszky, M. (1993). Active Esters in Solid-Phase Peptide Synthesis. Peptide Research, 6(3), 123-133. Available from: [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. Available from: [Link]

  • (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. ResearchGate. Available from: [Link]

  • de Souza, R. O. M. A. et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(12), 7353-7402. Available from: [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available from: [Link]

  • Melchiorre, P. et al. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(21), 7552. Available from: [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. ResearchGate. Available from: [Link]

  • Gomtsyan, A. et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616. Available from: [Link]

  • Wang, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(17), 11684-11703. Available from: [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available from: [Link]

  • Woerpel, K. A. et al. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. Available from: [Link]

  • Wang, P. et al. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(14), 3506-3525. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available from: [Link]

  • PubChem. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide. Available from: [Link]

  • Sureshbabu, V. V. et al. (2016). Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. ARKIVOC, 2016(4), 339-351. Available from: [Link]

  • Sureshbabu, V. V. et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N -carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. Semantic Scholar. Available from: [Link]

Sources

Comparative

Comparative Biological Activity of Pyrrole-2-Carboxamide Analogs: A Technical Guide

As antimicrobial resistance continues to erode the efficacy of frontline therapeutics, the rational design of novel chemical scaffolds is paramount. Among these, the pyrrole-2-carboxamide moiety has emerged as a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance continues to erode the efficacy of frontline therapeutics, the rational design of novel chemical scaffolds is paramount. Among these, the pyrrole-2-carboxamide moiety has emerged as a highly versatile and potent pharmacophore in medicinal chemistry.

As an Application Scientist evaluating novel drug candidates, it is critical to look beyond basic phenotypic screening. We must interrogate the causality between molecular structure, target binding, and observed biological activity. This guide objectively compares the biological performance of optimized pyrrole-2-carboxamide analogs against standard-of-care alternatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols required to quantify their efficacy.

Target Biology & Mechanistic Pathways

Pyrrole-2-carboxamide derivatives exhibit a unique, dual-target potential depending on their specific peripheral substitutions. They primarily operate via two distinct bactericidal pathways:

  • MmpL3 Inhibition (Anti-Mycobacterial): In Mycobacterium tuberculosis, specific bulky pyrrole-2-carboxamides bind to the inner membrane transporter MmpL3. This binding competitively blocks the translocation of trehalose monomycolate (TMM), arresting mycolic acid biosynthesis and leading to catastrophic cell wall failure[1],[2].

  • DNA Gyrase/ParE Inhibition (Broad-Spectrum Antibacterial): Halogenated pyrrole-2-carboxamides act as competitive inhibitors of the ATP-binding pocket of the GyrB subunit in bacterial DNA gyrase. By preventing ATP hydrolysis, these analogs inhibit DNA supercoiling, halting replication and inducing cell death in both Gram-positive and Gram-negative pathogens[3],[4].

MoA cluster_TB Anti-Mycobacterial Pathway (M. tuberculosis) cluster_Bact Broad-Spectrum Antibacterial Pathway P2C Pyrrole-2-Carboxamide Scaffold MmpL3 MmpL3 Transporter (Inner Membrane) P2C->MmpL3 Bulky adamantyl/cyclohexyl substitutions GyrB DNA Gyrase (GyrB) ATP-Binding Pocket P2C->GyrB Halogenated pyrrole (e.g., 3,4-dichloro) TMM Blockade of TMM Translocation MmpL3->TMM CellWall Arrest of Cell Wall Biosynthesis TMM->CellWall Death Bacterial Cell Death (Bactericidal Effect) CellWall->Death Supercoil Inhibition of DNA Supercoiling GyrB->Supercoil Replication Arrest of DNA Replication Supercoil->Replication Replication->Death

Fig 1: Dual mechanism of action of pyrrole-2-carboxamide analogs targeting MmpL3 and DNA Gyrase.

Comparative Performance Data

To objectively evaluate these analogs, we benchmark their in vitro performance against standard clinical therapeutics. The data below synthesizes recent findings from optimized lead compounds.

Table 1: Comparative Anti-Mycobacterial Performance

Targeting MmpL3 in M. tuberculosis H37Rv.[1],[5]

Compound ClassPrimary TargetMIC (μg/mL)Cytotoxicity IC₅₀ (μg/mL)Selectivity Index (SI)
Pyrrole-2-carboxamide (Compound 32) MmpL3< 0.016 > 64.0> 4000
Ethambutol (Standard)Arabinosyltransferase0.500> 64.0> 128
Isoniazid (Standard)InhA0.050> 64.0> 1280

SAR Insight: The exceptional potency of Compound 32 is driven by the attachment of electron-withdrawing fluorophenyl groups to the pyrrole ring and bulky aliphatic groups (like 1-adamantyl) to the carboxamide tail. The pyrrole N-H bond is an absolute requirement; methylating this nitrogen abolishes hydrogen bonding with the MmpL3 active site, dropping activity by over 50-fold[1],[6].

Table 2: Comparative Broad-Spectrum Antibacterial Performance

Targeting DNA Gyrase (GyrB) in ESKAPE pathogens.[3],[4]

Compound ClassPrimary TargetGyrase IC₅₀ (nM)MIC vs S. aureus (μg/mL)MIC vs E. coli (μg/mL)
3,4-dichloro-pyrrolamide analog GyrB / ParE49 0.008 1.0
4,5-dibromo-pyrrolamide analog GyrB~8903.12> 12.5
Ciprofloxacin (Standard)GyrA / Topo IVN/A0.50.015

SAR Insight: Halogenation is critical for GyrB inhibition. The 3,4-dichloro substitution pattern provides optimal steric fit and electronegativity within the ATP-binding pocket compared to the bulkier 4,5-dibromo analogs, yielding sub-nanomolar enzymatic inhibition and superior Gram-positive penetration[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these analogs must be measured using protocols engineered with internal logical checks. Below are the definitive, self-validating workflows for assessing pyrrole-2-carboxamides.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Quantify the Minimum Inhibitory Concentration (MIC) against M. tuberculosis while actively validating metabolic viability. Causality & Validation: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) solely by the active electron transport chain of living cells. If the sterility control turns pink, the assay is invalid (contamination). If the positive growth control remains blue, the assay is invalid (inactive inoculum). This internal logic ensures that an MIC reading is a true reflection of drug-induced growth inhibition, not an assay artifact.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with 10% OADC) to an OD₆₀₀ of 0.6–0.8. Dilute the culture to a final working concentration of 1×105 CFU/mL.

  • Compound Plating: Dispense 100 μL of 7H9 broth into a 96-well microtiter plate. Perform 2-fold serial dilutions of the pyrrole-2-carboxamide analogs (ranging from 64 μg/mL down to 0.007 μg/mL).

  • Inoculation: Add 100 μL of the standardized bacterial suspension to all test wells, growth control wells, and standard drug wells (using Ethambutol as a benchmark). Leave sterility control wells uninoculated.

  • Primary Incubation: Seal the plates and incubate at 37°C for 7 days in a humidified environment.

  • Indicator Addition: Add 30 μL of a 0.01% (w/v) resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout & Analysis: Visually assess the colorimetric shift (Blue = inhibited/dead; Pink = viable). For quantitative validation, measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: Determine the IC₅₀ of halogenated pyrrole-2-carboxamide analogs against isolated bacterial DNA Gyrase. Causality & Validation: DNA gyrase introduces negative supercoils into relaxed DNA in an ATP-dependent manner. By utilizing relaxed pBR322 plasmid as the substrate, the assay isolates the specific supercoiling function of GyrB. The validation lies in the controls: a reaction without the enzyme must show only the relaxed band, while a reaction with the enzyme but no drug must show a fully supercoiled band. If the analog competitively binds the ATP pocket, the enzyme cannot utilize ATP, and the plasmid remains relaxed—a topological state clearly resolvable via gel electrophoresis.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA Gyrase, 0.5 μg of relaxed pBR322 plasmid DNA, and varying concentrations of the pyrrole analog in 1x Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol).

  • Enzymatic Incubation: Incubate the reaction mixture at 37°C for exactly 30 minutes to allow for enzymatic supercoiling.

  • Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and 6x DNA loading dye (containing SDS to instantly denature the gyrase enzyme).

  • Electrophoretic Separation: Load the samples onto a 1% agarose gel. Run the gel in 1x TAE buffer at 3 V/cm for 3 hours. (Critical: Do not include ethidium bromide in the gel or running buffer during the run, as intercalators alter DNA topology and confound results).

  • Visualization: Post-stain the gel with GelRed or Ethidium Bromide for 30 minutes. Image under UV light and quantify the bands using densitometry software. The IC₅₀ is calculated as the concentration of the analog that reduces the intensity of the supercoiled DNA band by 50% relative to the vehicle control.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide you with the essential safety, logistical, and operational frameworks required for handling N-methoxy-N-methyl-1H-pyrrole-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide you with the essential safety, logistical, and operational frameworks required for handling N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (the Weinreb amide of pyrrole-2-carboxylic acid).

This document is engineered to ensure both uncompromising laboratory safety and maximum synthetic yield. By understanding the chemical causality behind these protocols, your team can execute complex organometallic transformations with confidence and precision.

Chemical Profile & Hazard Assessment

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is a highly specialized building block utilized primarily in the synthesis of pyrrole-containing ketones and aldehydes. Because it is handled as a solid powder, its physical state dictates specific handling precautions to mitigate aerosolization and static dispersion.

Table 1: Physicochemical & Hazard Profile

ParameterSpecification / Data
CAS Number 368211-06-7[1]
Molecular Formula C7H10N2O2[2]
Molecular Weight 154.17 g/mol [3]
Physical Form Solid
Storage Conditions Sealed in dry, room temperature
GHS Signal Word Warning (GHS07)
Primary Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

The Causality of the Hazard: The pyrrole ring and the N-methoxy-N-methyl amide functionalities are highly reactive and can interact with biological nucleophiles and mucosal membranes. When handled as a dry powder, static charge can cause the micro-particulates to scatter. Inhalation of these particulates directly exposes the respiratory tract to the compound, triggering the H335 (respiratory irritation) response. Consequently, controlling airborne dust is the foundational principle of this safety protocol.

Personal Protective Equipment (PPE) Matrix

To create a self-validating safety system, your PPE must address the specific vectors of exposure: ocular contact with dust, inhalation of particulates, and dermal absorption.

Table 2: Mandatory PPE Specifications

Protection ZoneRequired EquipmentScientific Rationale (Causality)
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm). If handled outside a hood: N95 or P100 particulate respirator.Mitigates H335 risk. The compound's solid form makes it prone to becoming airborne during weighing and transfer.
Eye/Face Snug-fitting chemical splash goggles.Prevents micro-particulates from settling on ocular mucosa, addressing the H319 (serious eye irritation) hazard. Safety glasses with side shields are insufficient for fine powders.
Hands Nitrile gloves (Minimum 0.11 mm thickness).Nitrile provides excellent barrier protection against solid organic amides. Gloves must be changed immediately if contaminated to prevent trans-dermal migration (H315).
Body Flame-resistant (FR) laboratory coat, fully buttoned; closed-toe shoes.Protects against incidental powder spills and is strictly required when subsequently reacting the amide with highly flammable organometallic reagents.

Operational Workflow: The Weinreb Ketone Synthesis

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is prized for its ability to undergo nucleophilic addition with organolithium or Grignard reagents to form ketones without the risk of over-addition[4].

The Mechanistic Advantage: Unlike standard esters or acid chlorides that often react twice with organometallics to form tertiary alcohols[5], the Weinreb amide forms a highly stable, five-membered cyclic tetrahedral intermediate[6]. This intermediate is stabilized by the chelation of the metal (Lithium or Magnesium) between the carbonyl oxygen and the methoxy oxygen[6]. This chelation locks the intermediate in place, preventing the expulsion of the leaving group until the reaction is intentionally quenched with acid[6].

Step-by-Step Handling and Reaction Protocol
  • Preparation & Weighing:

    • Ensure the balance is located within a localized exhaust ventilation system or a dedicated powder-weighing hood to prevent inhalation (P261).

    • Use an anti-static gun (zerostat) on the weighing boat and spatula to prevent the powder from scattering.

  • Inert Atmosphere Setup:

    • Transfer the weighed N-methoxy-N-methyl-1H-pyrrole-2-carboxamide to an oven-dried Schlenk flask.

    • Purge the flask with Argon or Nitrogen for 15 minutes to ensure a strictly anhydrous environment.

  • Solvation:

    • Dissolve the solid in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Ensure complete dissolution before proceeding.

  • Organometallic Addition:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Slowly add the organometallic reagent (e.g., Grignard or RLi) dropwise via syringe.

    • Safety Note: Organometallic reagents are pyrophoric. Maintain strict inert conditions.

  • Incubation:

    • Allow the reaction to stir and gradually warm to 0 °C or room temperature (depending on the specific nucleophile). The chelation-stabilized intermediate will form and persist[6].

  • Acidic Quench (Product Release):

    • Cool the flask back to 0 °C.

    • Carefully add cold aqueous Hydrochloric acid (HCl) or saturated Ammonium Chloride (NH₄Cl)[7].

    • Causality: The acid protonates the intermediate, breaking the metal chelation. The intermediate rapidly collapses, expelling N,O-dimethylhydroxylamine and yielding the target pyrrole-2-yl ketone[6].

Reaction Workflow Visualization

The following diagram illustrates the critical pathway and the stabilizing role of the chelated intermediate, which is the cornerstone of this chemical's utility.

WeinrebWorkflow WA N-methoxy-N-methyl-1H- pyrrole-2-carboxamide Reaction Nucleophilic Addition (-78°C, Anhydrous) WA->Reaction RMgX Organometallic Reagent (RMgX or RLi) RMgX->Reaction Intermediate Stable 5-Membered Cyclic Tetrahedral Intermediate Reaction->Intermediate Chelation prevents over-addition Quench Acidic Quench (H3O+) Intermediate->Quench Stable until workup Product Pyrrole-2-yl Ketone (Target) Quench->Product Intermediate collapses Waste Aqueous Waste (Metal Salts) Quench->Waste

Workflow: Weinreb amide conversion to ketone via chelation-stabilized intermediate.

Spill Response & Disposal Plan

Because this compound is an irritant and environmentally reactive when combined with synthesis reagents, strict disposal protocols must be adhered to.

Solid Spill Protocol (Unreacted Compound):

  • Evacuate & Assess: Isolate the spill area. Verify that no highly reactive chemicals (like strong acids or oxidizers) are nearby.

  • PPE Verification: Ensure splash goggles, nitrile gloves, and an N95/P100 respirator are worn.

  • Containment: Do NOT dry sweep, as this will aerosolize the powder (exacerbating H335 and H319 risks).

  • Collection: Gently cover the powder with damp absorbent paper or use a specialized HEPA-filtered laboratory vacuum.

  • Sanitization: Wash the spill surface thoroughly with soap and water to remove residual organics.

Disposal Plan:

  • Unreacted Solid Waste: Place recovered solid and contaminated cleanup materials into a sealable, compatible container. Label clearly as "Hazardous Organic Solid Waste - Irritant."

  • Post-Reaction Aqueous Waste: The aqueous layer from the reaction quench will contain magnesium/lithium salts and N,O-dimethylhydroxylamine. This must be collected in a designated "Aqueous Basic/Organic Waste" carboy. Do not mix with heavy metal waste.

  • Compliance: Dispose of all containers through a licensed hazardous waste disposal contractor in accordance with local, state, and federal environmental regulations.

References

  • PubChem. "N-methoxy-N-methyl-1H-pyrrole-2-carboxamide | C7H10N2O2 | CID 10931649". National Center for Biotechnology Information. URL: [Link]

  • Wikipedia Contributors. "Weinreb ketone synthesis". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Ashenhurst, J. "Reactions of Grignard Reagents". Master Organic Chemistry. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.